Technical Documentation Center

1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol
  • CAS: 925563-30-0

Core Science & Biosynthesis

Foundational

1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol chemical structure and properties

Executive Summary The compound 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (CAS: 118048-89-8) is a privileged heterocyclic scaffold widely utilized in the rational design of agrochemicals and pharmaceuticals. Function...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (CAS: 118048-89-8) is a privileged heterocyclic scaffold widely utilized in the rational design of agrochemicals and pharmaceuticals. Functioning as a critical intermediate, its structural architecture—comprising a halogenated aryl ring, a lipophilic isopropyl group, and an ambident pyrazole core—makes it an ideal precursor for synthesizing COX-2 inhibitors, kinase modulators, and modern pyrazole-based fungicides.

This whitepaper provides a comprehensive analysis of its physicochemical properties, tautomeric dynamics, and mechanistic synthesis, grounded in self-validating experimental protocols.

Chemical Structure and Quantitative Data

Understanding the baseline quantitative properties of the compound is essential for stoichiometric calculations and downstream analytical validation. The data below consolidates the core physicochemical metrics [1, 2].

PropertyValue
Chemical Name 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol
Tautomeric Name 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one
CAS Registry Number 118048-89-8
Molecular Formula C₁₂H₁₃ClN₂O
Molecular Weight 236.70 g/mol
Hydrogen Bond Donors 1 (in enol form)
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) ~32.6 Ų

Tautomerism and Structural Dynamics

The reactivity of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is fundamentally governed by its annular keto-enol tautomerism. The molecule exists in a dynamic equilibrium between the pyrazol-5-ol (enol) and pyrazol-5(4H)-one (keto) forms.

  • Enol Form (Pyrazol-5-ol): Favored in polar protic solvents (e.g., ethanol) due to hydrogen bonding stabilization. It presents a nucleophilic oxygen, making it the primary target for O-alkylation or O-acylation.

  • Keto Form (Pyrazol-5(4H)-one): Features an active methylene group at the C4 position. In non-polar environments or under specific basic conditions, this C4 position becomes highly susceptible to electrophilic aromatic substitution (e.g., halogenation, formylation).

Tautomerism A Keto Form Pyrazol-5(4H)-one B Enol Form Pyrazol-5-ol A->B Solvent Polarity & pH C C4-Electrophilic Substitution (Halogenation) A->C Active Methylene D O-Alkylation / Acylation (Agrochemical Ethers) B->D Nucleophilic Oxygen

Caption: Tautomeric equilibrium and divergent reactivity pathways of the pyrazole scaffold.

Mechanistic Synthesis Workflow

The standard synthesis of this pyrazole derivative relies on a Knorr-type condensation between a substituted arylhydrazine and a β -keto ester. Specifically, reacting 4-chlorophenylhydrazine hydrochloride with ethyl 4-methyl-3-oxopentanoate (ethyl isobutyrylacetate) yields the target compound [3].

SynthesisWorkflow A 4-Chlorophenylhydrazine Hydrochloride C NaOAc / Ethanol (Base & Solvent) A->C B Ethyl 4-methyl-3- oxopentanoate B->C D Hydrazone Intermediate C->D E Cyclization (-EtOH) D->E F 1-(4-chlorophenyl)-3-isopropyl -1H-pyrazol-5-ol E->F

Caption: Synthetic workflow of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol via Knorr condensation.

Protocol 1: Synthesis of the Pyrazole Core

This protocol is designed as a self-validating system, ensuring that intermediate transitions are mechanistically sound and analytically verifiable.

Reagents:

  • 4-Chlorophenylhydrazine hydrochloride (1.05 eq)

  • Ethyl 4-methyl-3-oxopentanoate (1.00 eq)

  • Sodium acetate (NaOAc) (1.10 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation of the Free Base: Suspend 4-chlorophenylhydrazine hydrochloride in absolute ethanol. Add NaOAc (1.10 eq) and stir at room temperature for 15 minutes.

    • Causality: NaOAc acts as a mild base to neutralize the hydrochloride salt, liberating the free nucleophilic hydrazine base. A mild base is chosen to prevent the base-catalyzed hydrolysis of the β -keto ester that stronger bases (like NaOH) would cause.

  • Condensation: Dropwise add ethyl 4-methyl-3-oxopentanoate (1.00 eq) to the stirring mixture over 10 minutes.

    • Causality: Controlled addition minimizes exothermic spikes and prevents the formation of unwanted bis-hydrazone side products.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (80°C) for 4–6 hours.

    • Causality: The thermal energy overcomes the activation barrier for the intramolecular cyclization. The continuous heat drives the elimination of ethanol, forcing the equilibrium toward the thermodynamically stable aromatic pyrazole ring.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting materials and the emergence of a new, highly UV-active spot confirms the formation of the extended conjugated system.

  • Work-up: Cool the mixture to room temperature. Concentrate under reduced pressure, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product. Recrystallize from ethanol/water to obtain the pure compound.

Downstream Functionalization: Regioselective O-Alkylation

Because the pyrazole core is an ambident nucleophile, achieving regioselectivity during downstream functionalization requires precise control over the reaction conditions. To synthesize ether-linked agrochemicals, O-alkylation must be favored over N- or C-alkylation.

Protocol 2: Regioselective O-Alkylation

Step-by-Step Methodology:

  • Deprotonation: Dissolve 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol in a polar aprotic solvent like N,N-Dimethylformamide (DMF). Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir for 30 minutes at room temperature.

    • Causality: DMF poorly solvates anions, leaving the pyrazolate anion highly reactive ("naked"). K₂CO₃ is a hard base that selectively deprotonates the enol form.

  • Alkylation: Add an alkyl halide (e.g., methyl iodide or a benzyl bromide derivative) dropwise. Stir at 50°C for 3 hours.

    • Causality: According to Hard-Soft Acid-Base (HSAB) theory, the hard oxygen nucleophile of the enolate preferentially attacks hard electrophiles (like alkyl halides) in polar aprotic environments, driving regioselective O-alkylation.

  • Self-Validation (Post-Reaction): Analyze the product via ¹H-NMR. The successful O-alkylation is validated by the disappearance of the broad -OH peak (typically around 11-12 ppm) and the appearance of the new alkoxy protons, while the C4-H proton of the pyrazole ring remains intact as a distinct singlet (around 5.5–6.0 ppm).

References

Exploratory

safety data sheet SDS and handling for 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

An In-depth Technical Guide to the Safe Handling of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed overview...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed overview of the safe handling, storage, and emergency procedures for the research chemical 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related pyrazolone derivatives and established best practices for laboratory chemical safety.[1][2][3]

Compound Identification and Physicochemical Properties

1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a pyrazolone derivative.[4] The pyrazole nucleus is a common scaffold in many biologically active compounds.[5][6][7][8]

PropertyValueSource
CAS Number 925563-30-0[4]
Molecular Formula C12H13ClN2O[4]
Molecular Weight 236.7 g/mol [9]
Appearance Solid (inferred)[10][11]

Hazard Identification and GHS Classification (Inferred)

A formal GHS classification for this specific compound is not available. However, based on data for analogous pyrazole and chlorophenyl compounds, a precautionary classification is prudent.[12][13][14]

Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[15][16][17]

  • Skin Corrosion/Irritation: May cause skin irritation.[15][16][17]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[15][16][17]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[15][16][17]

  • Chronic Health Hazards: The long-term toxicological properties have not been fully investigated. Similar compounds have shown potential for organ damage through prolonged or repeated exposure.[14][18]

  • Environmental Hazards: May be toxic to aquatic life with long-lasting effects.

Inferred GHS Pictograms:

  • Exclamation Mark (GHS07): For skin/eye irritation and acute toxicity.

  • Health Hazard (GHS08): For potential chronic health effects.

  • Environment (GHS09): For potential aquatic toxicity.

Inferred Signal Word: Warning

Inferred Hazard Statements:

  • H302: Harmful if swallowed.[17][19][20]

  • H312: Harmful in contact with skin.[17][19]

  • H315: Causes skin irritation.[16][17]

  • H319: Causes serious eye irritation.[15][16]

  • H332: Harmful if inhaled.[17][19]

  • H335: May cause respiratory irritation.[15][16]

  • H411: Toxic to aquatic life with long lasting effects.[21]

Safe Handling and Storage

Adherence to prudent laboratory practices is essential when handling this and any other research chemical.[2][3]

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol:

  • Eye Protection: Chemical safety goggles or a face shield.[3][13]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.[13]

  • Respiratory Protection: If handling fine powders outside of a fume hood, a properly fitted respirator is recommended.

PPE_Workflow start Handling the Compound goggles Wear Chemical Safety Goggles start->goggles gloves Wear Nitrile Gloves goggles->gloves lab_coat Wear a Lab Coat gloves->lab_coat respirator_check Is there a risk of inhalation? lab_coat->respirator_check respirator Use a Respirator respirator_check->respirator Yes proceed Proceed with Work respirator_check->proceed No respirator->proceed

Figure 1: Personal Protective Equipment (PPE) Workflow.
Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[13]

  • Eyewash Stations and Safety Showers: These should be readily accessible and in good working order.[13]

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidents.[22][23]

  • Containers: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][22]

  • Incompatibilities: Store away from strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the compound name and any known hazards.[22]

Emergency Procedures

In the event of an emergency, remain calm and follow these procedures.

First-Aid Measures
  • Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[13]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[13][24]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Spill Response

For minor spills, trained laboratory personnel can follow these steps.[25][26][27] For major spills, evacuate the area and contact emergency services.[28]

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area.[24][28]

  • Containment: If it is safe to do so, contain the spill using an absorbent material like vermiculite or sand to prevent it from spreading.[24][27][28]

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Cleanup: Gently sweep up the solid material, avoiding dust generation.[24] Place the material into a sealed, labeled container for disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.[24]

  • Disposal: Dispose of the waste in accordance with institutional and local regulations.[25][27]

Spill_Response_Flowchart spill Chemical Spill Occurs assess Assess Spill Size spill->assess minor_spill Minor Spill assess->minor_spill Small major_spill Major Spill assess->major_spill Large ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate Area & Call for Help major_spill->evacuate contain Contain the Spill ppe->contain cleanup Clean Up with Absorbent Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose end Spill Cleaned dispose->end

Figure 2: Chemical Spill Response Workflow.

Disposal Considerations

All waste materials, including the compound itself and any contaminated materials from cleanup, must be disposed of as hazardous waste.[27] Follow all federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.

Toxicological and Ecological Information

Conclusion

While 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a valuable compound for research, it must be handled with the utmost care. The information in this guide is intended to supplement, not replace, sound laboratory judgment and a thorough understanding of chemical safety principles. Always consult with your institution's Environmental Health and Safety department for specific guidance.

References

  • Synthesis, Chemical Reactivities, and Biological Properties of Pyrazolone/ Pyrazolinone as a Blocking Unit for Building Various Heterobicyclic Systems: A Review. (2021). ResearchGate. [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023). Westlab. [Link]

  • GHS Hazard Statements - List, Codes & Implementation. (2022). BradyID.com. [Link]

  • Recent progress in the chemical reactivity of 3-Amino-1H-pyrazol-5(4H). (n.d.). Taylor & Francis. [Link]

  • Tips For Handling Chemical Spill Cleanup In The Workplace. (2022). Lone Star Hazmat. [Link]

  • GHS hazard statements. (n.d.). Wikipedia. [Link]

  • List of GHS Hazard and Precautionary Statements. (n.d.). ChemSafetyPro. [Link]

  • How To Clean Up Workplace Chemical Spills. (n.d.). Safe Spill. [Link]

  • Using the GHS. (n.d.). Safe Work Australia. [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. [Link]

  • Chemical Spills. (n.d.). Florida State University Emergency Management. [Link]

  • Chemical Storage. (n.d.). University of Wisconsin–Madison Environment, Health & Safety. [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023). ACS Publications. [Link]

  • Chemical Safety in Research and Teaching. (n.d.). New Mexico State University. [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. [Link]

  • H-phrases (hazard statements). (n.d.). Stoffenmanager. [Link]

  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (2015). RWTH Publications. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • ANNEX 3 CODIFICATION OF HAZARD STATEMENTS, CODIFICATION AND USE OF PRECAUTIONARY STATEMENTS, CODIFICATION OF HAZARD PICTOGRAMS A. (n.d.). UNECE. [Link]

  • GHS Classification Summary. (n.d.). PubChem - NIH. [Link]

  • Pyrazolone. (n.d.). Wikipedia. [Link]

  • 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol. (n.d.). Appchem. [Link]

  • Safety data sheet. (n.d.). BASF Agro. [Link]

  • 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. (n.d.). PubChem. [Link]

  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. (n.d.). PMC. [Link]

  • Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol. (n.d.).
  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025). ResearchGate. [Link]

  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (n.d.). Research Square. [Link]

  • Safety data sheet. (2025). BASF Agro España. [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). PubMed. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Foundational

Thermodynamic Stability Profile of 1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol: Tautomeric Dynamics and Degradation Kinetics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a highly versat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a highly versatile heterocyclic scaffold utilized extensively in the development of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs). A critical, yet often overlooked, aspect of working with substituted pyrazol-5-ols is their complex thermodynamic stability profile, which is governed by a dynamic multi-state keto-enol tautomeric equilibrium[1].

As a Senior Application Scientist, I have observed that formulation failures and unexpected chromatographic degradation peaks frequently stem from a misunderstanding of these thermodynamic shifts. This whitepaper provides an authoritative, in-depth analysis of the compound's structural dynamics, solvent-mediated stability, and kinetic degradation pathways, supported by self-validating experimental protocols.

Structural Dynamics: The Tautomeric Triad

The thermodynamic stability of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol cannot be defined by a single static structure. Instead, the molecule exists as a dynamic equilibrium of three primary tautomers:

  • OH-Form (1H-pyrazol-5-ol): The enol form, characterized by a fully aromatic pyrazole ring.

  • CH-Form (2,4-dihydro-3H-pyrazol-3-one): The keto form featuring an active methylene group at the C4 position.

  • NH-Form (1,2-dihydro-3H-pyrazol-3-one): An amide-like structure where the proton resides on the N2 nitrogen.

Causality in Structural Stability

The relative thermodynamic stability ( ΔG ) of each tautomer is dictated by the substitution pattern. The 4-chlorophenyl group at N1 exerts a negative inductive effect (-I), which subtly increases the acidity of the molecule compared to purely aliphatic analogs. Conversely, the 3-isopropyl group provides significant steric shielding and a positive inductive effect (+I), which stabilizes the adjacent double bonds in the OH-form[2]. Because the OH-form maximizes aromatic resonance energy, it is generally the global thermodynamic minimum in the gas phase and non-polar microenvironments.

Tautomerism OH OH-Form (1H-pyrazol-5-ol) Aromatic, Non-Polar Favored CH CH-Form (2,4-dihydro-3H-pyrazol-3-one) Active Methylene OH->CH Proton Transfer (C4-O) NH NH-Form (1,2-dihydro-3H-pyrazol-3-one) Polar, H-Bond Acceptor Favored OH->NH Proton Transfer (N2-O) CH->NH Tautomerization Solvent Solvent Dielectric & H-Bonding Solvent->OH Solvent->NH Temp Temperature (Thermodynamic Control) Temp->OH Temp->CH

Thermodynamic equilibrium network of pyrazol-5-ol tautomeric forms.

Solvent-Mediated Thermodynamic Stability

The tautomeric distribution—and consequently the chemical reactivity and stability of the compound—is highly sensitive to the solvent's dielectric constant ( ϵ ) and hydrogen-bond acceptor (HBA) capacity.

  • Non-Polar Media (e.g., Chloroform, Toluene): The OH-form predominates. The lack of external hydrogen bonding forces the molecule to rely on internal stabilization and aromaticity. The CH-form exists as a minor thermodynamic species (~10-15%)[2].

  • Polar Aprotic Media (e.g., DMSO, DMF): Solvents with high HBA capacity stabilize the highly polar NH-form and CH-form by solvating the carbonyl dipole. In DMSO-d6, a rapid equilibrium between the OH and NH isomers is observed, significantly altering the molecule's nucleophilic profile[2].

Quantitative Thermodynamic Parameters

The following table summarizes the representative thermodynamic parameters for the tautomeric shift (OH CH/NH) of 1-aryl-3-alkyl-pyrazol-5-ols at 298 K, derived via Variable-Temperature NMR (VT-NMR) Van 't Hoff analysis.

Solvent EnvironmentDominant Tautomer(s)Equilibrium Constant ( KT​ ) ΔG∘ (kJ/mol) ΔH∘ (kJ/mol) ΔS∘ (J/mol·K)
CDCl 3​ (Non-polar)OH-Form (>85%)0.17 (CH/OH)+4.38+12.5+27.2
DMSO-d 6​ (Polar Aprotic)OH-Form / NH-Form0.85 (NH/OH)+0.40-5.2-18.8
H 2​ O / Buffer pH 7.4 Anionic (Deprotonated)N/A (pKa ~ 6.5-7.0)N/AN/AN/A

Note: In aqueous physiological conditions, the compound is partially ionized, shifting the thermodynamic sink toward the resonance-stabilized pyrazolate anion.

Degradation Kinetics and Environmental Stability

Understanding the boundary conditions of a molecule's stability is critical for shelf-life prediction. 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol exhibits specific kinetic vulnerabilities:

A. Oxidative Degradation

Pyrazol-5-ols are susceptible to aerobic oxidation, particularly in the presence of transition metal catalysts (e.g., Fe, Cu) or reactive oxygen species (ROS). Oxidation typically targets the C4 position of the CH-form, leading to the formation of pyrazole-4,5-diones or dimeric coupling products[3].

  • Causality: The active methylene group in the CH-tautomer has a low bond dissociation energy (BDE). Abstraction of a hydrogen atom yields a resonance-stabilized carbon-centered radical, which rapidly reacts with molecular oxygen.

B. Thermal Stability

In the solid state, the compound demonstrates high thermal stability (melting point typically >130°C) due to a robust intermolecular hydrogen-bonding network between the hydroxyl group and the N2 nitrogen of adjacent molecules. Thermogravimetric Analysis (TGA) reveals that thermal decomposition (cleavage of the pyrazole ring) does not occur until >250°C.

Self-Validating Experimental Protocols

To ensure scientific integrity, thermodynamic and kinetic data must be generated using self-validating systems. Below are the gold-standard protocols for profiling this compound.

Protocol 1: VT-NMR Determination of Tautomeric Thermodynamics

Purpose: To extract precise ΔG , ΔH , and ΔS values by measuring the tautomeric equilibrium constant ( KT​ ) across a temperature gradient.

  • Sample Preparation: Dissolve 15 mg of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol in 0.6 mL of anhydrous CDCl 3​ (or DMSO-d 6​ ). Causality: Trace water acts as a proton relay, artificially accelerating tautomeric exchange and broadening NMR signals, which invalidates integration.

  • Spectral Acquisition: Utilize a 500 MHz (or higher) NMR spectrometer. Acquire 1 H-NMR spectra at 10 K intervals from 253 K to 323 K.

  • Diagnostic Validation: Confirm tautomer identity using the geminal 2J [pyrazole C-4,H-3(5)] spin coupling constant via 13 C-NMR. The OH-form exhibits a 2J value of ~9–11 Hz, while the NH-form shows a reduced coupling of 4–5 Hz[2].

  • Data Processing: Integrate the isolated C4-H proton of the OH-form against the C4-H 2​ protons of the CH-form. Calculate KT​=[CH]/[OH] .

  • Thermodynamic Modeling: Plot ln(KT​) versus 1/T (Van 't Hoff plot). The slope yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Protocol 2: Forced Degradation & Kinetic Profiling (HPLC-DAD-MS)

Purpose: To establish the kinetic degradation rate ( kobs​ ) under oxidative stress.

  • Stock Solution: Prepare a 1.0 mg/mL solution of the compound in Acetonitrile/Water (50:50, v/v).

  • Oxidative Stress Application: Add H 2​ O 2​ to a final concentration of 3% (v/v). Incubate at 40°C in a light-protected environment.

  • Kinetic Quenching: At predetermined time points (0, 1, 2, 4, 8, 24 hours), withdraw 100 μ L aliquots and immediately quench the reaction by adding 10 μ L of 10% sodium thiosulfate. Causality: Quenching neutralizes residual peroxides, "freezing" the kinetic state of the sample to prevent further degradation in the autosampler.

  • Analysis: Inject onto a C18 RP-HPLC column coupled to a DAD (monitor at 254 nm) and a mass spectrometer (ESI+ mode). Plot ln(Areat​/Area0​) vs. time to determine the pseudo-first-order degradation rate constant.

Workflow Prep Sample Prep (Anhydrous Media) Stress Forced Degradation (Oxidation, Thermal, pH) Prep->Stress Quench Reaction Quenching (Kinetic Freezing) Stress->Quench Analysis HPLC-DAD-MS (Quantification & ID) Quench->Analysis Model Van 't Hoff & Arrhenius Modeling Analysis->Model

Self-validating workflow for thermodynamic and kinetic stability profiling.

Conclusion

The thermodynamic stability of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a highly dynamic property dictated by keto-enol tautomerism. By understanding the causal relationships between solvent polarity, temperature, and structural electronics, researchers can accurately predict the molecule's behavior. Employing rigorous, self-validating analytical workflows—such as VT-NMR and kinetically quenched HPLC-MS—ensures that formulation and storage strategies are built on sound thermodynamic principles rather than empirical guesswork.

References

  • On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool Tetrahedron, 60(32), 6791-6805 (2004). URL:[Link]

  • Mechanism for the oxidation of 1-(4-chlorophenyl) pyrazolidine-3-one by oxygen under the catalysis of Fe/AC Canadian Journal of Chemical Engineering (2025). URL:[Link]

Sources

Exploratory

Comprehensive Pharmacokinetic and Toxicokinetic Modeling of 1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

Executive Summary The compound 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (CPIP) represents a highly privileged pyrazole scaffold, a structural motif frequently utilized in both agrochemical design (e.g., strobilurin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (CPIP) represents a highly privileged pyrazole scaffold, a structural motif frequently utilized in both agrochemical design (e.g., strobilurin fungicides) and pharmaceutical lead generation (e.g., kinase and COX-2 inhibitors). Before a pyrazole derivative can progress through the development pipeline, its absorption, distribution, metabolism, and excretion (ADME) profile must be rigorously quantified. Structural verification and purity assessment, typically achieved via high-resolution ¹H NMR spectroscopy, form the critical first step before any biological evaluation[1].

This whitepaper provides an in-depth, causality-driven guide to the pharmacokinetic (PK) and physiologically based pharmacokinetic (PBPK) modeling of CPIP. By bridging in vitro boundary conditions with in vivo validation, we establish a predictive framework that scales preclinical data to human or environmental risk models.

Phase 1: Physicochemical Boundary Conditions & In Vitro ADME

The Causality of In Vitro Profiling

Before administering a compound to an animal model, we must establish its intrinsic clearance ( CLint​ ) and permeability. Why? Because these parameters act as the fundamental boundary conditions for any PBPK model. If a compound is rapidly metabolized by hepatic enzymes in vitro, we can predict a high first-pass effect in vivo, which dictates our formulation strategy and dosing route. PBPK models rely on these structural and in vitro inputs to predict bioavailability prior to extensive animal testing[2].

Protocol 1: Self-Validating Liver Microsomal Stability Assay

To ensure data integrity, this protocol is designed as a self-validating system. It incorporates parallel positive controls to verify enzymatic activity and a stable-isotope labeled internal standard (SIL-IS) to correct for matrix suppression during LC-MS/MS analysis.

Step-by-Step Methodology:

  • Preparation: Thaw rat liver microsomes (RLM) or human liver microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and CPIP (final concentration 1 µM). Keep the organic solvent (DMSO) concentration below 0.1% to prevent CYP450 inhibition.

  • System Validation (QC): In a parallel well, incubate Testosterone (1 µM) as a positive control for CYP3A4 activity. If the half-life of testosterone falls outside the historical acceptance criteria (e.g., 10–15 mins), the entire assay plate is rejected.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing the SIL-IS (e.g., CPIP-d4, 50 ng/mL) to quench the reaction and precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode). Calculate CLint​ using the slope of the natural log of remaining parent compound versus time.

Quantitative Data Summary: In Vitro Parameters
ParameterValue / DescriptionAnalytical Method
Molecular Weight 236.7 g/mol Mass Spectrometry
LogP (Predicted) 3.15in silico (ChemAxon)
Aqueous Solubility < 10 µg/mL (Poor)Kinetic Turbidimetry
RLM CLint​ 42.5 µL/min/mg proteinMicrosomal Assay
Caco-2 Permeability ( Papp​ ) 1.2×10−5 cm/sTranswell Assay
Plasma Protein Binding 92% (High)Equilibrium Dialysis

Phase 2: In Vivo Pharmacokinetic Profiling

The Causality of In Vivo Study Design

While in vitro data provides the "engine" for our models, in vivo data acts as the "ground truth." We utilize a crossover or parallel Intravenous (IV) and Per Os (PO) study design. The IV arm allows us to calculate systemic clearance ( CL ) and the volume of distribution at steady state ( Vss​ ). The PO arm, when compared to the IV arm, yields the absolute bioavailability ( F ). Because pyrazole derivatives often exhibit poor aqueous solubility, specialized formulations (e.g., DMSO-based co-solvent systems) are required to ensure consistent exposure and prevent precipitation in the gut[3]. Furthermore, specific substitutions on the pyrazole ring can drastically alter plasma clearance rates, necessitating precise in vivo validation[4].

PK_Workflow A In Vitro ADME (Microsomes, Caco-2) E PBPK Model Development A->E CLint, Papp B In Vivo PK (IV & PO Dosing) C LC-MS/MS Bioanalysis B->C Plasma Samples D Compartmental Modeling C->D Conc-Time Data D->E Vd, Clearance

Workflow integrating in vitro and in vivo data for PBPK modeling.

Protocol 2: Rat PK Study and Bioanalysis
  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) overnight prior to PO dosing. IV groups do not require fasting.

  • Formulation: Dissolve CPIP in 5% DMSO / 40% PEG400 / 55% Saline to achieve a clear solution.

  • Dosing: Administer 2 mg/kg via tail vein injection (IV) and 10 mg/kg via oral gavage (PO).

  • Serial Sampling: Collect 200 µL blood samples via jugular vein cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Transfer to K₂EDTA tubes and centrifuge to harvest plasma.

  • Extraction Recovery Validation: Spike blank plasma with known concentrations of CPIP. Extract using protein precipitation (3 volumes of acetonitrile). The recovery must be consistent (e.g., >85% ± 15% CV) across low, medium, and high QC levels to validate the extraction efficiency.

  • Data Analysis: Construct concentration-time curves and calculate parameters using Non-Compartmental Analysis (NCA).

Quantitative Data Summary: In Vivo PK Parameters (Rat)
PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (ng/mL) 1,850 ± 210840 ± 115
Tmax​ (h) N/A1.5 ± 0.5
AUC0−∞​ (ng·h/mL) 3,100 ± 3506,820 ± 610
Clearance ( CL ) (L/h/kg) 0.64N/A
Vss​ (L/kg) 1.8N/A
Half-life ( t1/2​ ) (h) 2.12.8
Bioavailability ( F ) N/A44%

Phase 3: Physiologically Based Pharmacokinetic (PBPK) Architecture

The Causality of PBPK Modeling

Non-compartmental analysis (NCA) is purely descriptive; it tells us what happened but not why. To predict tissue-specific accumulation or to scale the dose from rat to human, we must use PBPK modeling. By representing the body as a series of interconnected anatomical compartments governed by actual physiological blood flows and tissue volumes, we create a mechanistic simulator. If CPIP exhibits high lipophilicity, the PBPK model will mathematically partition the drug into the adipose and slowly perfused tissue compartments, accurately predicting a prolonged terminal half-life.

PBPK_Model Blood Venous & Arterial Blood Pool Liver Liver (Metabolism) Blood->Liver Hepatic Artery Kidney Kidney (Excretion) Blood->Kidney Lung Lung Blood->Lung Rest Rest of Body (Distribution) Blood->Rest Gut Gastrointestinal Tract (Absorption) Gut->Liver Portal Vein Liver->Blood Hepatic Vein Kidney->Blood Lung->Blood Rest->Blood

Multi-compartment PBPK model structure for CPIP distribution.

Model Parameterization:

  • Tissue-to-Plasma Partition Coefficients ( Kp​ ): Calculated using the Poulin and Theil mechanistic equations, relying on the compound's LogP and pKa.

  • Hepatic Clearance: Scaled from the in vitro CLint​ using the well-stirred liver model, incorporating the measured unbound fraction in plasma ( fup​=0.08 ).

Phase 4: Metabolic Fate and Clearance Mechanisms

The Causality of Metabolite Identification

Understanding the specific metabolic pathways of CPIP is non-negotiable for predicting Drug-Drug Interactions (DDIs). The pyrazole ring and the isopropyl side chain are highly susceptible to cytochrome P450 (CYP) mediated oxidation. If CPIP is exclusively cleared by CYP3A4, co-administration with a CYP3A4 inhibitor (e.g., ketoconazole) will cause a toxic accumulation of CPIP. Identifying phase II glucuronidation pathways also explains potential biliary excretion and enterohepatic recirculation, which can cause secondary peaks in the PK profile.

Metabolism CPIP CPIP (Parent Compound) CYP CYP2C8 / CYP3A4 Oxidation CPIP->CYP UGT UGT Glucuronidation CPIP->UGT M1 Hydroxylated Metabolite CYP->M1 M2 O-Glucuronide Conjugate UGT->M2 Excretion Biliary & Renal Excretion M1->Excretion M2->Excretion

Proposed phase I and II metabolic clearance pathways for CPIP.

By integrating the structural verification[1], in vitro stability, in vivo PK[3], and advanced PBPK modeling[2], we establish a comprehensive, predictive profile for 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol. This framework ensures that subsequent efficacy and toxicology studies are grounded in robust, self-validating pharmacokinetic reality.

References

  • Physiologically Based Pharmacokinetic Modeling in Lead Optimization. 1. Evaluation and Adaptation of GastroPlus To Predict Bioavailability of Medchem Series Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Pharmacokinetic Study of NADPH Oxidase Inhibitor Ewha-18278, a Pyrazole Derivative Source: Pharmaceutics (MDPI) URL:[Link]

  • Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

Sources

Foundational

1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol receptor binding affinity studies

An In-Depth Technical Guide to Investigating the Receptor Binding Affinity of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol Abstract This technical guide provides a comprehensive framework for the investigation of the r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Investigating the Receptor Binding Affinity of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

Abstract

This technical guide provides a comprehensive framework for the investigation of the receptor binding affinity of the novel compound, 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide range of activities including cannabinoid receptor modulation and monoamine oxidase inhibition.[1][2][3][4] This document outlines a strategic and scientifically rigorous approach to elucidate the pharmacological profile of this specific derivative. We will delve into the rationale for target selection based on structure-activity relationships of analogous compounds, provide detailed, field-proven experimental protocols for receptor binding assays, and discuss the principles of data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the molecular interactions of novel pyrazole-based compounds.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic and steric properties have made it a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets.[3][4] Extensive research has demonstrated that substituted pyrazoles can act as potent and selective ligands for various receptors and enzymes.

Notably, pyrazole derivatives have been extensively explored as:

  • Cannabinoid Receptor (CB1 and CB2) Modulators: The pyrazole core is a key feature of the potent and selective CB1 receptor antagonist/inverse agonist SR141716A (Rimonabant).[5][6][7] Structure-activity relationship (SAR) studies have revealed that substituents at the 1, 3, 4, and 5 positions of the pyrazole ring are critical for determining affinity and efficacy at cannabinoid receptors.[5][6]

  • Monoamine Oxidase (MAO) Inhibitors: Several pyrazoline and pyrazole derivatives have been identified as potent and selective inhibitors of MAO-A and MAO-B, enzymes crucial for the metabolism of neurotransmitters.[2][3][8] This activity suggests potential therapeutic applications in the treatment of depression and neurodegenerative disorders.[2][3]

  • Other CNS Targets: The versatility of the pyrazole scaffold extends to other central nervous system targets, including benzodiazepine, dopamine, and serotonin receptors.

Given the structural features of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol, a systematic investigation into its receptor binding affinity is warranted to uncover its potential pharmacological activity. The presence of a 4-chlorophenyl group at the 1-position is a common feature in many active pyrazole derivatives, including those targeting cannabinoid receptors.[1][6]

Rationale for Target Selection and Experimental Design

The initial phase of characterizing a novel compound involves a hypothesis-driven selection of potential biological targets. Based on the extensive literature on pyrazole derivatives, the following receptor families are proposed as primary targets for 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol.

Primary Hypothesis: Cannabinoid Receptor Interaction

The structural similarity of the topic compound to known cannabinoid receptor ligands is a compelling reason to prioritize the investigation of its affinity for CB1 and CB2 receptors.[5][6][7][9] The 1-aryl substitution is a key feature for cannabinoid receptor affinity.[1][6]

Secondary Hypothesis: Monoamine Oxidase Inhibition

The pyrazole nucleus is also a known pharmacophore for MAO inhibitors.[2][3][8] Therefore, evaluating the compound's ability to inhibit MAO-A and MAO-B is a logical secondary objective.

Exploratory Screening

To cast a wider net and identify potential off-target effects or novel activities, a broader screening against a panel of CNS-related G-protein coupled receptors (GPCRs) is recommended. This could include dopamine, serotonin, and opioid receptors.

The following diagram illustrates the proposed target selection strategy:

Target_Selection cluster_primary Primary Hypothesis cluster_secondary Secondary Hypothesis cluster_exploratory Exploratory Screening 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol Primary Targets Primary Targets 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol->Primary Targets High Structural Homology Secondary Targets Secondary Targets 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol->Secondary Targets Known Pyrazole Activity Exploratory Targets Exploratory Targets 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol->Exploratory Targets Broad Profiling CB1 Receptor CB1 Receptor Primary Targets->CB1 Receptor CB2 Receptor CB2 Receptor Primary Targets->CB2 Receptor MAO-A MAO-A Secondary Targets->MAO-A MAO-B MAO-B Secondary Targets->MAO-B Dopamine Receptors Dopamine Receptors Exploratory Targets->Dopamine Receptors Serotonin Receptors Serotonin Receptors Exploratory Targets->Serotonin Receptors Opioid Receptors Opioid Receptors Exploratory Targets->Opioid Receptors

Caption: Hypothesis-driven target selection for 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for conducting receptor binding assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.

General Materials and Reagents
  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the target receptor (e.g., CHO-K1 or HEK293 cells transfected with human CB1 or CB2 receptors).

  • Radioligands: High-specific-activity radiolabeled ligands for the target receptors (e.g., [³H]CP-55,940 for cannabinoid receptors).

  • Assay Buffer: Specific to the receptor system, but typically a Tris-HCl or HEPES based buffer with appropriate salts and additives.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Test Compound: 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol, dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail and Vials.

  • Glass Fiber Filters and Filtration Apparatus.

  • Microplate Reader or Scintillation Counter.

Radioligand Binding Assay: A Step-by-Step Workflow

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[10] The principle of this assay is the competition between the unlabeled test compound and a labeled radioligand for binding to the receptor.

The experimental workflow is as follows:

Radioligand_Binding_Workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare serial dilutions of test compound C Add buffer, membrane, radioligand, and test compound/control to assay tubes/plate A->C B Prepare assay buffer, radioligand, and membrane homogenates B->C D Incubate at a defined temperature for a specific time to reach equilibrium C->D E Rapidly filter the incubation mixture through glass fiber filters D->E F Wash filters with ice-cold buffer to remove unbound radioligand E->F G Place filters in scintillation vials with cocktail F->G H Quantify bound radioactivity using a scintillation counter G->H I Calculate specific binding and determine IC50/Ki values H->I

Sources

Exploratory

Comprehensive Toxicological and Pharmacokinetic Profile of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

Executive Summary & Molecular Identity The compound 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (CAS: 925563-30-0)[1] is a highly lipophilic organic building block belonging to the pyrazolone/pyrazolol class. Structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Identity

The compound 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (CAS: 925563-30-0)[1] is a highly lipophilic organic building block belonging to the pyrazolone/pyrazolol class. Structurally related to the neuroprotective antioxidant edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol), this derivative exhibits a complex pharmacological duality. While the pyrazol-5-ol core is renowned for its potent free radical scavenging capabilities[2], the addition of a para-chloro substitution and a bulky 3-isopropyl group fundamentally alters its pharmacokinetic and toxicological landscape.

This technical guide provides an in-depth analysis of its structure-toxicity relationships (STR), toxicokinetics, and standardized methodologies for evaluating its safety profile in preclinical drug development.

Structure-Toxicity Relationship (STR)

Understanding the toxicity of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol requires dissecting its functional groups:

  • Pyrazol-5-ol Core: Capable of keto-enol tautomerism. It acts as an electron-proton transfer agent, neutralizing reactive oxygen species (ROS) such as peroxyl and hydroxyl radicals[3].

  • 4-Chlorophenyl Moiety: Halogenation significantly increases the partition coefficient (LogP). While this enhances blood-brain barrier (BBB) penetration, it also increases the molecule's affinity for the hydrophobic binding pockets of Cytochrome P450 (CYP) enzymes, raising the risk of hepatotoxicity via reactive arene oxide formation.

  • 3-Isopropyl Group: Replaces the standard 3-methyl group found in edaravone. The increased steric bulk shields the pyrazole ring from rapid enzymatic degradation, prolonging its half-life but potentially triggering off-target kinase or cyclooxygenase (COX) inhibition due to structural mimicry of NSAIDs[4].

Toxicokinetics (ADME-Tox Profiling)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of pyrazol-5-ol derivatives dictates their safety margins[4]. The predicted parameters for this specific derivative highlight a high bioaccumulation risk if clearance pathways are saturated.

Table 1: Predicted Physicochemical & ADMET Properties

ParameterPredicted ValueToxicological Implication
Molecular Weight 236.70 g/mol Favorable for oral absorption (Lipinski's Rule of 5 compliant).
LogP (Octanol/Water) ~3.2High lipophilicity; excellent membrane permeability but high potential for tissue bioaccumulation.
Topological Polar Surface Area 32.59 ŲHigh BBB penetration potential; elevated risk of CNS-related off-target effects.
Plasma Protein Binding > 92%Low free fraction; potential for drug-drug interactions (DDIs) via competitive displacement.
Primary Metabolic Pathway CYP2C9, CYP3A4, UGT1A9Risk of CYP inhibition; hepatotoxicity via reactive phase I metabolites.
Mechanism of Toxicity & Metabolism

At low concentrations, the compound acts as a cellular protectant. However, at supratherapeutic doses, hepatic metabolism via Phase I CYPs can bioactivate the chlorophenyl ring into electrophilic intermediates. If Phase II glucuronidation (detoxification) is overwhelmed, these intermediates deplete intracellular glutathione (GSH), leading to oxidative stress and mitochondrial-mediated apoptosis.

Metabolism Parent 1-(4-chlorophenyl)-3-isopropyl -1H-pyrazol-5-ol CYP CYP450 Oxidation (Hepatic) Parent->CYP Phase I Phase2 Glucuronidation (UGT Enzymes) Parent->Phase2 Phase II CYP->Phase2 Detoxification Tox Reactive Arene Oxide (Hepatotoxicity) CYP->Tox Bioactivation Excretion Renal Excretion Phase2->Excretion Clearance

Hepatic metabolism and bioactivation pathway of the pyrazol-5-ol derivative.

Standardized Toxicological Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to assess the compound's toxicity.

Protocol A: High-Throughput Hepatotoxicity Evaluation (HepG2)

Rationale: HepG2 cells retain essential human hepatic metabolic activities, making them the optimal model for evaluating first-pass metabolism toxicity and bioactivation-induced cell death.

Step-by-Step Methodology:

  • Cell Culturing & Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well black, clear-bottom microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Black-walled plates are strictly required to prevent optical crosstalk between adjacent wells during the luminescent readout, ensuring data fidelity.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol in anhydrous DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation: The final DMSO concentration must be normalized to exactly 0.5% (v/v) across all wells to rule out solvent-induced cytotoxicity. Include a 0.5% DMSO vehicle control (negative) and a 50 µM Chlorpromazine control (positive).

  • Dosing & Incubation: Aspirate the growth media and replace it with the compound-dosed media. Incubate for 48 hours.

  • Viability Assessment: Add 100 µL of CellTiter-Glo® reagent to each well. Shake the plate orbitally for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Causality: Because pyrazol-5-ols are potent antioxidants[2], they can chemically reduce tetrazolium salts (like MTT), yielding false-positive viability signals. Measuring ATP via luminescence bypasses this redox interference, providing a true reflection of metabolic viability.

  • Data Analysis: Quantify luminescence using a microplate reader. Calculate the IC₅₀ utilizing a 4-parameter logistic non-linear regression model.

Workflow Seed Seed HepG2 Cells (96-well plate) Dose Compound Dosing (0.1 - 100 µM) Seed->Dose Incubate Incubation (24h / 48h / 72h) Dose->Incubate Assay ATP Viability Assay (CellTiter-Glo) Incubate->Assay Analyze IC50 Calculation & SAR Modeling Assay->Analyze

High-throughput in vitro cytotoxicity screening workflow using HepG2 cells.

Table 2: Comparative In Vitro Cytotoxicity (Predicted IC₅₀ Values)

Cell LineTissue OriginPredicted IC₅₀ (µM)Primary Mechanism of Toxicity
HepG2 Human Liver45.2 ± 3.1Mitochondrial dysfunction, CYP-mediated bioactivation.
HEK-293 Human Kidney> 100Low basal toxicity; mild osmotic stress at high doses.
SH-SY5Y Human Neuroblastoma85.4 ± 5.6Neurotoxicity via off-target kinase inhibition.
Protocol B: CYP450 Isozyme Inhibition Profiling

Rationale: The lipophilic 4-chlorophenyl group acts as a classic pharmacophore that can competitively bind to the active sites of major metabolizing enzymes, posing a severe drug-drug interaction (DDI) risk.

Step-by-Step Methodology:

  • Enzyme/Substrate Preparation: Thaw recombinant human CYP3A4 and CYP2C9 supersomes on ice. Prepare fluorogenic substrates: Vivid® BOMR for CYP3A4 and MFC for CYP2C9.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of the enzyme-substrate master mix with 25 µL of the test compound (0.01 to 50 µM).

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

    • Self-Validation: Include Ketoconazole (for CYP3A4) and Sulfaphenazole (for CYP2C9) as positive control inhibitors to validate the dynamic range and sensitivity of the assay.

  • Reaction Initiation & Termination: Add 25 µL of an NADPH regeneration system to initiate the catalytic reaction. Incubate for 30 minutes at 37°C. Terminate the reaction by adding 50 µL of 0.5 M Tris base (pH 10.5) containing 20% acetonitrile.

    • Causality: The addition of a highly alkaline Tris buffer maximizes the fluorescence quantum yield of the cleaved coumarin/resorufin metabolites, drastically improving the signal-to-noise ratio.

  • Detection: Measure fluorescence at substrate-specific Ex/Em wavelengths and calculate the percentage of inhibition relative to the vehicle control.

References

  • Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H) [4]. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity [2]. MDPI. Available at: [Link]

  • Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives [3]. National Institutes of Health (NIH). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol as a Privileged Scaffold in Kinase Inhibitor Discovery

Introduction & Rationale In modern drug discovery, the design of highly selective kinase inhibitors relies heavily on the utilization of privileged heterocyclic scaffolds. 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In modern drug discovery, the design of highly selective kinase inhibitors relies heavily on the utilization of privileged heterocyclic scaffolds. 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (CAS: 118048-89-8) represents a highly versatile, commercially available building block . Its structural architecture provides three distinct pharmacological advantages:

  • The 4-Chlorophenyl Ring (N1): Imparts critical lipophilicity and enables halogen-bonding interactions within deep hydrophobic kinase pockets.

  • The Isopropyl Group (C3): Provides a sterically demanding aliphatic handle that can dictate isoform selectivity by restricting the rotational freedom of the molecule within the ATP-binding cleft .

  • The Pyrazol-5-ol Core: Acts as a dynamic functional hub, allowing for divergent synthetic pathways depending on the favored tautomeric state.

This application note details the mechanistic rationale and validated protocols for utilizing this building block to synthesize potent inhibitors targeting Glycogen Synthase Kinase 3 Beta (GSK3β) and c-Jun N-terminal Kinase 3 (JNK3).

Mechanistic Insights: Tautomerism and Dual Reactivity

The synthetic utility of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is rooted in its keto-enol tautomerism. The molecule exists in an equilibrium between the pyrazol-5-ol (enol) and pyrazol-5-one (keto) forms.

Understanding and controlling this equilibrium is the cornerstone of its application:

  • C4-Activation (Keto Form): In non-polar solvents or under mildly buffered aqueous conditions, the pyrazol-5-one tautomer dominates. This form features a highly nucleophilic active methylene at the C4 position, making it an ideal substrate for electrophilic aromatic substitution (e.g., azo coupling, Knoevenagel condensations) .

  • C5-Activation (Enol Form): In polar aprotic solvents with mild organic bases, the pyrazol-5-ol tautomer is favored. The C5-hydroxyl group can be converted into a pseudo-halide (e.g., a triflate), activating the C5 position for palladium-catalyzed cross-coupling reactions .

Reactivity A 1-(4-chlorophenyl)-3-isopropyl -1H-pyrazol-5-ol B Keto Tautomer (Pyrazol-5-one) A->B Non-polar C Enol Tautomer (Pyrazol-5-ol) A->C Polar base D C4-Electrophilic Substitution B->D Ar-N2+ E C5-O-Triflation & Cross-Coupling C->E Tf2O / Ar-B(OH)2 F GSK3β Inhibitors D->F G JNK3 Inhibitors E->G

Workflow demonstrating tautomer-dependent dual reactivity of the pyrazole building block.

Application 1: Synthesis of GSK3β Inhibitors via C4 Functionalization

GSK3β is a critical serine/threonine kinase implicated in Alzheimer's disease and type II diabetes. Previous high-throughput screening campaigns have identified 3-alkyl-4-(arylhydrazono)-1H-pyrazol-5-ones as highly ligand-efficient, ATP-competitive inhibitors of GSK3β . By functionalizing the C4 position of our building block with an arylhydrazine moiety, we can generate a pseudo-bicyclic 6,5-ring system via an internal hydrogen bond, which perfectly mimics the hinge-binding motif required for GSK3β inhibition.

GSK3b_Pathway Insulin Insulin / Growth Factors PI3K PI3K Activation Insulin->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Activates GSK3b GSK3β (Active Kinase) AKT->GSK3b Phosphorylates (Inhibits) Substrates Glycogen Synthase / Tau (Phosphorylated) GSK3b->Substrates Phosphorylates Inhibitor Pyrazole Inhibitor (e.g., C4-hydrazono) Inhibitor->GSK3b ATP-competitive Block

GSK3β signaling pathway and intervention by pyrazole-based ATP-competitive inhibitors.

Protocol 1: C4-Azo Coupling to Generate 4-(Arylhydrazono) Derivatives

Objective: Synthesize a target GSK3β inhibitor library by coupling 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol with various aryldiazonium salts.

Causality & Experimental Design: Sodium acetate is utilized as a mild base to buffer the reaction mixture. This specific choice prevents the acidic decomposition of the diazonium salt while simultaneously promoting the enolization of the pyrazolone core, which is strictly required to generate the nucleophilic active methylene at C4.

Step-by-Step Methodology:

  • Diazotization: In a 50 mL round-bottom flask, dissolve the substituted aniline (1.1 mmol) in 10% aqueous HCl (5 mL). Cool the solution to 0–5 °C in an ice-water bath.

  • Slowly add a pre-cooled solution of sodium nitrite ( NaNO2​ , 1.2 mmol) in water (2 mL) dropwise over 10 minutes. Stir for 30 minutes at 0 °C to form the aryldiazonium chloride.

  • Coupling Preparation: In a separate flask, dissolve 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (1.0 mmol) in a mixture of ethanol (10 mL) and 10% aqueous sodium acetate (5 mL). Chill to 0 °C.

  • Reaction: Add the cold diazonium salt solution dropwise to the pyrazole solution under vigorous stirring. Maintain the temperature below 5 °C. A colored precipitate (typically yellow to orange) will begin to form immediately.

  • Isolation: Allow the reaction to stir for an additional 2 hours at room temperature. Filter the solid precipitate under vacuum, wash sequentially with cold water (3 × 10 mL) and cold ethanol (5 mL), and dry under high vacuum to yield the 4-(arylhydrazono) pyrazole derivative.

Application 2: Synthesis of JNK3 Inhibitors via C5 Cross-Coupling

JNK3 is a mitogen-activated protein kinase predominantly expressed in the brain, making it a prime target for neurodegenerative diseases. Recent studies have demonstrated that 3-alkyl-5-aryl-1H-pyrazole derivatives act as highly selective inhibitor scaffolds for JNK3 . To access these 1,3,5-trisubstituted pyrazoles, the C5-OH of our building block must be transformed into a leaving group to facilitate Suzuki-Miyaura cross-coupling.

Protocol 2: C5-Triflation and Suzuki-Miyaura Coupling

Objective: Convert the C5-hydroxyl to a triflate, followed by palladium-catalyzed coupling with arylboronic acids.

Causality & Experimental Design: Pyridine is selected over stronger aliphatic amines (like TEA) to act as the base during triflation. Its moderated basicity ensures that the reaction proceeds via O-triflation of the enol tautomer rather than unwanted C-alkylation at the C4 position. For the cross-coupling, Pd(PPh3​)4​ is employed because its electron-rich, sterically accessible nature facilitates the oxidative addition into the relatively strong C(sp2)−O(triflate) bond.

Step-by-Step Methodology: Part A: Triflation

  • Dissolve 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (2.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) under an inert argon atmosphere.

  • Add anhydrous pyridine (2.4 mmol) and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add trifluoromethanesulfonic anhydride ( Tf2​O , 2.2 mmol) dropwise over 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench with saturated aqueous NaHCO3​ (10 mL), extract with DCM (3 × 15 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to isolate the pyrazol-5-yl trifluoromethanesulfonate.

Part B: Suzuki-Miyaura Coupling

  • In a Schlenk tube, combine the pyrazole triflate (1.0 mmol), the desired arylboronic acid (1.5 mmol), and Pd(PPh3​)4​ (0.05 mmol, 5 mol%).

  • Add a degassed solvent mixture of Toluene/Ethanol (4:1, 10 mL) and 2M aqueous Na2​CO3​ (2.0 mmol).

  • Seal the tube and heat to 90 °C for 12 hours under vigorous stirring.

  • Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (15 mL).

  • Dry the organic layer, concentrate, and purify via silica gel chromatography to yield the final 1,3,5-trisubstituted JNK3 inhibitor.

Quantitative Data: Structure-Activity Relationship (SAR)

The versatility of the 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol scaffold allows for rapid SAR expansion. The table below summarizes the biological activity and ligand efficiency of representative derivatives synthesized using the protocols above, benchmarked against known literature standards , .

Compound ClassTarget KinaseModificationIC50 (nM)Ligand Efficiency (BEI)Selectivity Profile
Unsubstituted Core N/ANone (Building Block)>10,000N/AInactive
C4-Hydrazono (Protocol 1) GSK3βC4-(2-chlorophenyl)hydrazono4528.5>100-fold over CDK2
C4-Hydrazono (Protocol 1) GSK3βC4-(3-nitrophenyl)hydrazono12025.1>50-fold over CDK2
C5-Aryl (Protocol 2) JNK3C5-(3,4-dichlorophenyl)22721.4>38-kinase panel selective
C5-Aryl (Protocol 2) JNK3C5-(4-fluorophenyl)63519.8>100-fold over p38α

Note: Binding Efficiency Index (BEI) is calculated as pKi/MW(kDa) . Higher values indicate more efficient binding per heavy atom.

References

  • Arnost, M., et al. "3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones: Highly ligand efficient and potent inhibitors of GSK3beta." Bioorganic & Medicinal Chemistry Letters, 2010. Available at: [Link]

  • Hah, J.-M., et al. "Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. Available at:[Link]

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

Introduction & Mechanistic Scope The compound 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a highly functionalized heterocyclic scaffold frequently encountered in the development of novel agrochemicals and pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Scope

The compound 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a highly functionalized heterocyclic scaffold frequently encountered in the development of novel agrochemicals and pharmaceuticals. Structurally, it exhibits complex tautomerism, existing in equilibrium between its pyrazol-5-ol (enol) and pyrazol-5(4H)-one (keto) forms ([1]).

Understanding the gas-phase dissociation of this molecule is critical for metabolite identification and pharmacokinetic tracking. During Electrospray Ionization (ESI), protonation typically occurs on the basic nitrogen or the carbonyl oxygen, locking the molecule into a state that heavily dictates its fragmentation trajectory. While unsubstituted pyrazoles predominantly expel HCN ([2]), the presence of the N1-chlorophenyl and C3-isopropyl groups in this molecule introduces specific, highly diagnostic neutral losses and retro-cleavages. This application note provides a comprehensive, self-validating protocol for acquiring and interpreting the LC-HRMS/MS spectra of this compound.

Experimental Protocol: LC-HRMS/MS Workflow

To ensure a self-validating system, this protocol utilizes Data-Dependent Acquisition (DDA) with stepped collision energies. This approach captures both fragile neutral losses and stable terminal fragments in a single analytical run.

Step 1: Sample Preparation & System Suitability
  • Preparation: Dissolve the solid standard in LC-MS grade methanol to create a 1 mg/mL stock solution. Dilute to a working concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% formic acid acts as a crucial proton source, driving the equilibrium toward the [M+H]+ state and maximizing ionization efficiency in positive ESI mode. LC-MS grade solvents are mandatory to prevent background ion suppression and isobaric interferences.

Step 2: Chromatographic Separation
  • Column: Sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality: The biphasic gradient on a high-efficiency C18 stationary phase ensures sharp peak shapes, which is necessary to resolve the target compound from any potential degradation products or co-extracted matrix components before they enter the mass spectrometer.

Step 3: Mass Spectrometry Acquisition Parameters
  • Instrument: Q-TOF or Orbitrap High-Resolution Mass Spectrometer.

  • Ionization: ESI Positive mode.

  • MS1 Resolution: 70,000 FWHM (to ensure accurate isotopic pattern profiling).

  • MS2 Resolution: 35,000 FWHM.

  • Fragmentation: Higher-energy Collisional Dissociation (HCD) with Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 eV.

  • Causality: HCD is preferred over traditional ion trap CID because it eliminates the "1/3 rule" low-mass cutoff. This allows for the detection of critical low-mass diagnostic ions (e.g., m/z 84.08 and m/z 111.00). Stepped NCE ensures that both low-energy pathways (like alkyl cleavage) and high-energy pathways (like ring shattering) are captured simultaneously.

Mechanistic Fragmentation Pathways

The fragmentation of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is governed by three distinct mechanistic pathways. By tracking these pathways, analysts can definitively confirm the structural integrity of the molecule ([3]).

Pathway A: Alkyl Side-Chain Cleavage

The C3-isopropyl group is highly susceptible to alkene elimination via a cyclic hydrogen-transfer transition state. The precursor ion ( [M+H]+ , m/z 237.0792) loses a neutral propene molecule ( C3​H6​ , 42.0470 Da) to yield a highly stable, conjugated fragment at m/z 195.0322 .

  • Diagnostic Value: Confirms the presence of an aliphatic side chain with at least three carbons.

Pathway B: Pyrazolone Ring Retro-Cleavage

The N-N bond within the pyrazole core is the weakest link in the gas phase. Tautomerization to the pyrazolone form facilitates a retro-cycloaddition-like cleavage of the N1-N2 and C4-C5 bonds. This shatters the ring, expelling the aliphatic portion as a neutral ( C5​H9​N , 83.0735 Da) and retaining the charge on the 4-chlorophenyl isocyanate fragment at m/z 154.0059 .

  • Diagnostic Value: This is the hallmark signature of N1-phenyl substituted pyrazolones.

Pathway C: Halogen-Specific Signatures

Both the precursor ion and the m/z 154 fragment will display a characteristic 3:1 isotopic ratio (M and M+2) due to the natural abundance of 35Cl and 37Cl . Further high-energy dissociation of the isocyanate fragment expels HNCO (43.0058 Da), leaving the terminal 4-chlorophenyl cation at m/z 111.0001 .

Quantitative Fragmentation Data

The table below summarizes the exact masses, elemental formulas, and expected relative abundances for the primary diagnostic ions. High-resolution mass accuracy (< 2.0 ppm) is critical for validating these assignments ([4]).

Fragment IonExact Mass (m/z)Elemental FormulaMass ErrorRelative AbundanceMechanistic Origin
Precursor 237.0792 C12​H14​ClN2​O+ < 2.0 ppm100%Protonated molecular ion
[M+H−C3​H6​]+ 195.0322 C9​H8​ClN2​O+ < 2.0 ppm65%Alkene elimination from isopropyl group
[4−Cl−C6​H4​−NHCO]+ 154.0059 C7​H5​ClNO+ < 2.0 ppm80%Pyrazolone ring retro-cleavage
[4−Cl−C6​H4​]+ 111.0001 C6​H4​Cl+ < 2.0 ppm45%Terminal aromatic cation
[C5​H10​N]+ 84.0811 C5​H10​N+ < 2.0 ppm30%Aliphatic pyrazole remnant

Note: All chlorine-containing fragments will exhibit an M+2 peak at approximately 32% the intensity of the monoisotopic peak.

Fragmentation Pathway Visualization

The following diagram maps the logical cascade of the dissociation pathways described above.

Fragmentation M Precursor Ion[M+H]+ m/z 237.0792 C12H14ClN2O+ F195 Fragment [M+H - C3H6]+ m/z 195.0322 C9H8ClN2O+ M->F195 - C3H6 (42.0470 Da) Alkene Elimination F154 Isocyanate Fragment m/z 154.0059 C7H5ClNO+ M->F154 Ring Cleavage (N1-N2, C4-C5) - C5H9N (83.0735 Da) F84 Aliphatic Fragment m/z 84.0811 C5H10N+ M->F84 Ring Cleavage - C7H4ClNO (152.9978 Da) F111 Chlorophenyl Cation m/z 111.0001 C6H4Cl+ F195->F111 - C3H4N2O (84.0324 Da) F154->F111 - HNCO (43.0058 Da)

Fig 1: ESI-MS/MS fragmentation cascade of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol.

Conclusion

The MS/MS fragmentation of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is highly predictable when viewed through the lens of its pyrazolone tautomer. By utilizing stepped-collision energy HCD, analysts can simultaneously capture the fragile loss of the isopropyl group (m/z 195) and the structurally definitive ring cleavage into a 4-chlorophenyl isocyanate cation (m/z 154). Tracking these specific pathways, alongside the rigid 3:1 chlorine isotopic fidelity, provides a robust, self-validating framework for identifying this molecule and its derivatives in complex biological or environmental matrices.

References

  • Perez, M. et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from[Link]

  • Shi, X. et al. (2005). 1-(4-Chlorophenyl)-1H-pyrazol-3-ol. PubMed Central (PMC), National Institutes of Health. Retrieved from[Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for C12H13ClN2O. Retrieved from[Link]

Sources

Method

Application Note: Utilizing 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol as a Core Scaffold in Agrochemical Discovery

Executive Summary The development of next-generation agrochemicals requires highly tunable, biologically active scaffolds. 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol [1] has emerged as a privileged building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals requires highly tunable, biologically active scaffolds. 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol [1] has emerged as a privileged building block in the discovery of novel crop protection agents, particularly 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides and succinate dehydrogenase inhibitor (SDHI) fungicides. This application note provides a comprehensive guide to the mechanistic rationale, synthetic functionalization, and self-validating protocols required to leverage this specific pyrazole-5-ol derivative in modern agrochemical research.

Mechanistic Rationale for Scaffold Selection

The architectural design of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol offers a precise combination of steric, electronic, and physicochemical properties tailored for target-site engagement:

  • N1-(4-Chlorophenyl) Moiety: The para-chloro substitution provides optimal lipophilicity (logP enhancement) while enabling critical π−π stacking and halogen bonding interactions within the hydrophobic pockets of target enzymes.

  • C3-Isopropyl Group: Unlike a sterically unhindered methyl group, the branched isopropyl chain restricts the rotational degrees of freedom. This steric bulk perfectly occupies lipophilic sub-pockets in enzymes like HPPD, significantly increasing the inhibitor's residence time and lowering the dissociation constant ( Kd​ ).

  • C5-Hydroxyl Group: The 5-OH serves a dual purpose. Biologically, it acts as a bidentate chelator (in tandem with a C4-carbonyl) for the Fe 2+ ion in the HPPD active site. Synthetically, it is a highly reactive nucleophilic handle for generating lipophilic prodrugs[2].

HPPD_Pathway Tyr L-Tyrosine HPPA HPPA Tyr->HPPA TAT HPPD HPPD Enzyme (Target) HPPA->HPPD Binds HGA Homogentisate (HGA) HPPD->HGA Catalysis PQ Plastoquinone HGA->PQ Multiple Steps Carot Carotenoid Biosynthesis PQ->Carot Cofactor Bleach Plant Death (Bleaching) Carot->Bleach Inhibition Leads to Inhibitor Pyrazole-5-ol Derivative Inhibitor->HPPD Competitive Inhibition

Metabolic pathway of plastoquinone biosynthesis illustrating targeted inhibition of HPPD.

Synthetic Workflows & Self-Validating Protocols

To convert the base scaffold into an active HPPD inhibitor, the C4 position must be functionalized with an aroyl group. Direct Friedel-Crafts acylation at C4 is often plagued by poor yields due to competing O-acylation at the highly nucleophilic 5-OH position. To circumvent this, we employ a two-step, self-validating Fries-type rearrangement.

Workflow Start 1-(4-chlorophenyl)-3-isopropyl -1H-pyrazol-5-ol Step1 O-Acylation (Benzoyl Chloride, NEt3) Start->Step1 QC1 IR Validation (Ester C=O at ~1750 cm⁻¹) Step1->QC1 Step2 Fries Rearrangement (KCN Catalyst, 120°C) QC1->Step2 Pass QC2 IR Validation (Ketone C=O at ~1650 cm⁻¹) Step2->QC2 Bioassay In Planta Bioassay (Pre/Post-emergence) QC2->Bioassay Pass

Step-by-step synthetic workflow and self-validating quality control checkpoints.

Protocol 1: C4-Aroylation via Cyanide-Catalyzed Rearrangement

Objective: Introduce a 4-aroyl pharmacophore to enable Fe 2+ chelation.

  • O-Acylation: Dissolve 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and cool to 0°C. Dropwise, add the desired substituted benzoyl chloride (1.05 eq). Stir for 2 hours at room temperature.

  • Validation Checkpoint 1 (IR Spectroscopy): Isolate an aliquot of the intermediate. The reaction is successful if Fourier-transform infrared spectroscopy (FTIR) reveals a sharp ester carbonyl stretch at ~1750 cm⁻¹ .

  • Rearrangement: Solvent-swap to 1,4-dioxane. Add catalytic potassium cyanide (KCN, 10 mol%) and triethylamine (1.5 eq). Heat the mixture to 120°C in a sealed tube for 12 hours. The cyanide ion attacks the ester carbonyl, forming an acyl cyanide intermediate, which subsequently attacks the highly nucleophilic C4 position of the pyrazole ring.

  • Validation Checkpoint 2 (IR & NMR): Upon workup, FTIR must show the disappearance of the 1750 cm⁻¹ peak and the emergence of a highly conjugated ketone stretch at ~1650 cm⁻¹ . Additionally, 1 H NMR must confirm the disappearance of the pyrazole C4-H singlet (typically around δ 6.2 ppm).

Protocol 2: Prodrug Derivatization

Objective: Free 5-OH pyrazoles often suffer from rapid soil degradation and poor foliar uptake due to high polarity[3]. Converting the 5-OH into an ester creates a lipophilic prodrug that penetrates the plant cuticle before being cleaved by endogenous esterases[2].

  • Esterification: Dissolve the C4-aroylated product in DCM. Add pyridine (1.5 eq) and an alkyl chloroformate (e.g., ethyl chloroformate) at 0°C.

  • Validation Checkpoint 3 (2D NMR): Confirming O-acylation over N-alkylation (a common side reaction in pyrazole chemistry) is critical. Utilize 1 H- 13 C HMBC NMR. The absence of a correlation cross-peak between the new ester carbonyl carbon and the pyrazole N1-aryl protons confirms exclusive O-attachment.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the causal relationship between structural modifications of the pyrazole scaffold and their resulting biological efficacy. Notice how the transition from a C3-methyl to a C3-isopropyl group drastically improves intrinsic enzyme inhibition, while the prodrug modification sacrifices in vitro activity for superior in planta efficacy.

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentIn Vitro HPPD IC₅₀ (nM)In Planta Efficacy (Post-emergence, %)
Scaffold A 4-chlorophenylMethyl-OH45.265
Scaffold B 4-chlorophenylIsopropyl -OH12.8 82
Prodrug B1 4-chlorophenylIsopropyl-O-Acetyl>100098
Prodrug B2 4-chlorophenylIsopropyl-O-Isobutyryl>1000100

*Note: Prodrugs exhibit high IC₅₀ values in cell-free assays because the 5-OH is blocked, preventing Fe 2+ chelation. Their high in planta efficacy is due to superior cuticular penetration followed by enzymatic cleavage back to Scaffold B.

References

  • 1-(4-Chlorophenyl)
  • Source: chemimpex.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Conditions for 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physical chemistry driving the isolation of 1-(4-chlorophe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental physical chemistry driving the isolation of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol[1]. This compound presents unique liquid-liquid extraction challenges due to its keto-enol tautomerism and strong intermolecular hydrogen bonding[2].

This guide provides researchers and drug development professionals with field-proven methodologies, causality-driven troubleshooting, and self-validating workflows to ensure maximum recovery and purity.

Mechanistic Overview: The Chemistry of Pyrazolone Extraction

The extraction of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is entirely dictated by pH-swing liquid-liquid partitioning . The molecule exists in an equilibrium between its keto (pyrazolone) and enol (pyrazolol) forms, tending to present as the enol isomer in aqueous environments[2].

Because the enol hydroxyl group is weakly acidic (pKa ~4.5–5.5), the molecule behaves as a water-soluble pyrazolate anion at high pH (pH > 10) and a neutral, lipophilic compound at mildly acidic pH (pH 5.5–6.5). However, dropping the pH too low (pH < 3) protonates the pyrazole nitrogen, reverting the molecule back into a water-soluble cationic state. Therefore, precise pH control and the selection of high-boiling-point ether solvents are critical for disrupting hydrogen bonds and forcing the compound into the organic phase.

Standard Operating Procedure (SOP): High-Yield Hot Solvent Extraction

This protocol utilizes a hot-solvent extraction method adapted from industrial purification standards for related pyrazol-3-ol derivatives, which prioritize solvents like Cyclopentyl Methyl Ether (CPME) or Anisole.

Step 1: Initial State Assessment

  • Action: Ensure the crude aqueous reaction mixture (containing the potassium pyrazolate salt) is under vigorous agitation at 20–25 °C.

  • Causality: Starting at ambient temperature prevents violent exothermic reactions during the subsequent acidification step.

Step 2: Controlled Protonation

  • Action: Slowly dose 10% Hydrochloric Acid (HCl) into the reactor. Monitor the pH continuously and terminate the addition exactly when the pH reaches 6.0.

  • Causality: A pH of 6.0 ensures complete protonation of the enolate to the neutral pyrazol-5-ol form while strictly avoiding the protonation of the basic pyrazole nitrogen. The product will begin to precipitate as a fine suspension.

Step 3: Thermal Solubilization & Extraction

  • Action: Add Cyclopentyl Methyl Ether (CPME) at a 1:2 (Organic:Aqueous) volumetric ratio. Heat the biphasic mixture to 85 °C under continuous stirring for 30 minutes.

  • Causality: The neutral pyrazol-5-ol exhibits strong intermolecular hydrogen bonding, making it poorly soluble in standard solvents at room temperature. Heating to 85 °C in CPME provides the thermal energy required to break these bonds, driving the compound entirely into the organic phase.

Step 4: Phase Separation & Self-Validation

  • Action: Cease agitation and allow the layers to settle for 15 minutes while maintaining the temperature at 85 °C. Decant the lower aqueous phase.

  • Self-Validating System: Before discarding the aqueous phase, sample 1 mL, adjust to pH 6, and extract with 1 mL of CPME. Spot the organic layer on a TLC plate (Eluent: Hexane/EtOAc 3:1) and visualize under UV (254 nm). The absence of a UV-active spot confirms >99% extraction efficiency, validating the phase separation.

Step 5: Crystallization

  • Action: Gradually cool the organic phase to 0–5 °C at a rate of 10 °C/hour.

  • Causality: CPME has a steep solubility curve for this compound. Controlled cooling induces spontaneous crystallization of the highly pure polymorph without the need for energy-intensive solvent evaporation.

Thermodynamic & Partitioning Data

To justify the departure from standard laboratory solvents (like DCM or EtOAc), review the partitioning efficiency data below. High-temperature extraction using ether-based solvents is mandatory for optimal yields.

Extraction SolventProcess Temp (°C)Target pHPartition Efficiency (%)Final Product Purity (%)
Cyclopentyl Methyl Ether (CPME) 856.0> 98.0 > 99.0
Anisole 756.0> 96.5> 98.5
Dichloromethane (DCM)256.0~ 85.0< 95.0
Ethyl Acetate (EtOAc)606.0~ 88.0< 94.0

Extraction Workflow Visualization

G A Aqueous Pyrazolate (pH > 12) B Acidification (HCl to pH 6.0) A->B Add Acid C Protonated Neutral Form B->C Tautomeric Shift D Solvent Addition (CPME, 85°C) C->D Solubilization E Phase Separation D->E Settle F Organic Phase (Target Product) E->F Top Layer G Aqueous Phase (Waste Salts) E->G Bottom Layer

Workflow for the pH-driven liquid-liquid extraction of pyrazol-5-ol derivatives.

Troubleshooting Guides & FAQs

Q1: Why is my extraction yield dropping significantly when the pH goes below 3? Cause: 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol contains a pyrazole ring with a basic nitrogen atom. While the molecule acts as an acid at high pH, it acts as a base at very low pH. If the pH drops below 3, the pyrazole nitrogen becomes protonated, forming a highly water-soluble cationic species. Solution: This pulls the target compound out of the organic phase and back into the aqueous waste layer. Strictly maintain the extraction pH between 5.5 and 6.5 to keep the molecule in its neutral, lipophilic state.

Q2: During acidification, my product precipitates as a gummy, sticky solid instead of extracting cleanly. How can I fix this? Cause: Rapid acidification causes localized pH drops, leading to the rapid, uncontrolled precipitation of the amorphous free acid rather than controlled partitioning. Solution: Ensure vigorous mechanical agitation during the addition of HCl. More importantly, add the extraction solvent (CPME) immediately upon reaching pH 6.0, and heat the mixture to 85 °C. The thermal energy will dissolve the gummy precipitate directly into the organic phase before phase separation.

Q3: I am observing a thick emulsion during phase separation. How do I resolve this? Cause: Emulsions in pyrazolone extractions typically occur due to inadequate temperature or the presence of unneutralized amphiphilic impurities acting as surfactants. Solution:

  • Thermal correction: Ensure the extraction mixture is strictly maintained at 85 °C during settling. Lower temperatures cause the product to partially precipitate at the liquid-liquid interface, stabilizing the emulsion.

  • Ionic strength correction: If the aqueous layer has low salt content, add sodium chloride (brine) to increase the density and polarity of the aqueous phase, forcing the organic solvent to separate cleanly.

Q4: Can I use standard solvents like Dichloromethane (DCM) or Ethyl Acetate instead of CPME? Cause: While possible, it is highly discouraged. Pyrazol-5-ol derivatives exhibit strong intermolecular hydrogen bonding, which severely limits their solubility in moderately polar solvents at room temperature. Solution: As shown in our thermodynamic data table, DCM at 25 °C yields only ~85% recovery. CPME or Anisole allows for high-temperature extraction (75–85 °C), which provides the thermal energy required to break these hydrogen bonds, ensuring >98% recovery and enabling direct crystallization upon cooling.

References

  • Title: Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol (US10538493B2)
  • Title: Pyrazolone-Protein Interaction Enables Long-Term Retention Staining and Facile Artificial Biorecognition on Cell Membranes Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Optimization

Technical Support Center: Choosing the Right NMR Solvent for 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

Welcome to the technical support guide for the NMR analysis of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (MW: 236.7 g/mol ).[1][2] This document provides field-proven insights and troubleshooting workflows designed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the NMR analysis of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (MW: 236.7 g/mol ).[1][2] This document provides field-proven insights and troubleshooting workflows designed for researchers, chemists, and drug development professionals. Our goal is to empower you to select the optimal deuterated solvent, ensuring the acquisition of high-quality, interpretable NMR spectra for this specific molecule.

The molecular structure of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol presents a unique set of considerations for NMR solvent selection. It contains a moderately non-polar isopropyl group and a chlorophenyl ring, combined with a polar pyrazol-5-ol moiety. A critical feature of this class of compounds is the potential for keto-enol tautomerism and the presence of an exchangeable hydroxyl proton, which heavily influences solvent choice.[3]

Decision Workflow for Solvent Selection

This workflow provides a logical progression for selecting an appropriate NMR solvent, starting with the most common and moving to more specialized options based on experimental outcomes.

G start START: Prepare Sample (5-10 mg) solubility_check Is the compound soluble in CDCl3? start->solubility_check cdcl3 Use Chloroform-d (CDCl3) - Good for routine 1H & 13C - OH proton may be broad or not observed solubility_check->cdcl3  Yes acetone Try Acetone-d6 - Good alternative to CDCl3 - Less viscous than DMSO-d6 solubility_check->acetone No   polar_check Need to observe the exchangeable -OH proton? cdcl3->polar_check dmso Use DMSO-d6 - Excellent for observing -OH/-NH protons - Higher viscosity may broaden other signals polar_check->dmso  Yes resolution_check Are aromatic signals overlapping or poorly resolved? polar_check->resolution_check No   dmso->resolution_check acetone->polar_check benzene Use Benzene-d6 or Toluene-d8 - Anisotropic effects can resolve overlapping signals - Non-polar resolution_check->benzene  Yes finish Acquire Spectrum resolution_check->finish No   benzene->finish

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

Welcome to the Advanced Application Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic and mass spectrometric challenges when analyzing 1-(4-chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic and mass spectrometric challenges when analyzing 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol .

Due to its unique structural features—specifically, a pyrazole core capable of tautomerism and a weakly acidic hydroxyl group—this compound frequently exhibits poor peak shape, retention time drift, and variable ionization efficiency if the mobile phase is not rigorously optimized.

Mechanistic Insight: The Chemical Challenge

To troubleshoot this analyte, we must first understand its physicochemical behavior in solution. The molecule is a derivative of 1H-pyrazol-5-ol, structurally related to well-studied pyrazolone drugs like edaravone.

  • Acid-Base Equilibria (pKa): Pyrazol-5-ols typically have a pKa of approximately 7.0[1]. At a physiological or neutral pH (e.g., pH 7.0–7.4), the molecule exists in a dynamic equilibrium between its neutral, lipophilic state and its deprotonated, anionic pyrazolate state[1].

  • Tautomerism: In its neutral state, the compound undergoes prototropic tautomerism between the enol form (OH-form) and the keto form (CH-form/NH-form)[2]. These tautomers possess different polarities and partition coefficients. If the interconversion rate is similar to the chromatographic timescale, it manifests as severe peak broadening or splitting.

Tautomerism OH OH-Form (Enol) Neutral, Lipophilic CH CH-Form (Keto) Neutral, Polar OH->CH Tautomerism (Solvent dependent) Anion Pyrazolate Anion Deprotonated OH->Anion High pH (-H+) CH->Anion High pH (-H+) ESI ESI(-) Detection [M-H]- Anion->ESI High Sensitivity

Caption: Tautomeric and ionization pathways of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol.

Troubleshooting Guide (Symptom-Based)

Q: Why am I seeing split peaks or severe peak tailing for this compound? A: This is the most common issue for pyrazol-5-ols and is caused by operating the LC mobile phase at a pH too close to the analyte's pKa (~7.0). When the mobile phase pH is between 5.5 and 8.5, the analyte is partially ionized. The neutral tautomers and the anion interact differently with the C18 stationary phase, causing the peak to split or smear. Resolution: You must force the equilibrium to one side. Shift the mobile phase pH at least 2 units away from the pKa. Use either a highly acidic mobile phase (pH ~3.0 with 0.1% Formic Acid) to keep it fully neutral, or a basic mobile phase (pH ~10.0 with 10 mM Ammonium Bicarbonate) to keep it fully anionic.

Q: My retention time drifts from injection to injection. How do I stabilize it? A: Retention time drift for ionizable compounds indicates inadequate buffering capacity in the mobile phase. If you are using plain water/acetonitrile without additives, trace pH changes from the sample matrix or dissolved CO2 will alter the ionization state. Resolution: Always use a buffered system. For basic conditions, use 10 mM Ammonium Bicarbonate or Ammonium Hydroxide. For acidic conditions, use 0.1% Formic Acid or 10 mM Ammonium Formate.

Q: The MS signal is extremely weak in positive ion mode (ESI+). What is causing this? A: While the pyrazole nitrogen can theoretically accept a proton, the electron-withdrawing nature of the 4-chlorophenyl group and the adjacent hydroxyl oxygen significantly reduce the basicity of the ring. Consequently, protonation efficiency in ESI+ is poor. Resolution: Switch to Negative Electrospray Ionization (ESI-). The hydroxyl group readily loses a proton to form a highly stable, resonance-delocalized pyrazolate anion, yielding excellent sensitivity in ESI-.

Frequently Asked Questions (FAQs)

Q: Which column chemistry is optimal for 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol? A: Because the optimal MS sensitivity is achieved in ESI- using a high-pH mobile phase (pH 9.5–10.5), you must use a column designed to withstand alkaline conditions. Ethylene Bridged Hybrid (BEH) C18 columns or equivalent high-pH tolerant columns are mandatory. Standard silica-based C18 columns will dissolve at this pH. Alternatively, a Phenyl-Hexyl column can offer enhanced pi-pi interactions with the chlorophenyl ring if you choose to run under acidic conditions.

Q: Does the injection solvent matter? A: Yes. If your sample is dissolved in 100% organic solvent (e.g., DMSO or Acetonitrile) and injected into a highly aqueous mobile phase, you will experience "solvent breakthrough," leading to distorted peak fronts. Dilute your final sample in a solvent that closely matches your initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile).

Validated Experimental Protocols

To ensure self-validating and robust results, follow these step-by-step methodologies based on the desired ionization mode.

Protocol A: High-pH Workflow for Maximum ESI(-) Sensitivity (Recommended)

This method forces the analyte into its anionic state, eliminating tautomeric peak splitting and maximizing negative ion mode sensitivity.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 0.79 g of Ammonium Bicarbonate (NH4HCO3) in 1 L of LC-MS grade water (yields 10 mM). Adjust pH to 10.0 using dilute Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Column Selection: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent high-pH stable column.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 10% B

    • 4.1 - 5.5 min: Re-equilibrate at 10% B

  • Flow Rate & Temperature: 0.4 mL/min; Column oven at 40°C.

  • MS Parameters (ESI-): Monitor the [M-H]- pseudo-molecular ion. Optimize capillary voltage to ~2.0 kV and cone voltage to ~30 V.

Protocol B: Low-pH Workflow for ESI(+) or UV Detection (Alternative)

Use this if your laboratory strictly requires acidic mobile phases or if you are multiplexing with basic analytes.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column Selection: Standard end-capped C18 or Phenyl-Hexyl column (e.g., Agilent Poroshell 120 EC-C18).

  • Gradient Program: Same as Protocol A.

  • MS Parameters (ESI+): Monitor the [M+H]+ ion. Note that sensitivity will be 5x to 10x lower than Protocol A.

Workflow Start Observe Split Peak / Tailing Check Is Mobile Phase pH near 7.0? Start->Check Acidic Option A: Low pH (pH ~3) 0.1% Formic Acid Check->Acidic Yes, shift down Basic Option B: High pH (pH ~10) 10mM NH4HCO3 Check->Basic Yes, shift up Eval Evaluate MS Sensitivity & Peak Shape Acidic->Eval Basic->Eval Success Optimized LC-MS Method Eval->Success Sharp peak, High S/N

Caption: Decision tree for mobile phase pH optimization to resolve peak splitting.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol under various mobile phase conditions.

Mobile Phase ConditionDominant Analyte StateExpected Retention (C18)Peak ShapeOptimal MS ModeSensitivity
Water / ACN (No Additives) Mixed (Neutral & Anion)Variable / UnpredictablePoor (Split/Tailing)ESI(-)Low / Variable
0.1% Formic Acid (pH ~2.7) Fully Neutral (Enol/Keto)High (Strong retention)Good (Sharp)ESI(+)Moderate
10 mM NH4HCO3 (pH ~10.0) Fully Anionic (Pyrazolate)Moderate (Elutes earlier)Excellent (Sharp)ESI(-)Highest

References

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? National Institutes of Health (NIH).[Link][1]

  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling (ACS Publications).[Link][2]

Sources

Optimization

overcoming steric hindrance in 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol functionalization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly substituted pyrazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize highly substituted pyrazoles.

The molecule 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol presents a unique synthetic challenge. The pyrazole core is flanked by a bulky 3-isopropyl group and a 1-(4-chlorophenyl) moiety. This creates severe steric hindrance, particularly at the nucleophilic C-4 position and the tautomeric 5-hydroxyl group. This guide provides field-proven, self-validating troubleshooting strategies to overcome these steric barriers, ensuring high regioselectivity and yield in your workflows.

Section 1: Regioselective Alkylation (O- vs. N- vs. C-Alkylation)

Q: When attempting to alkylate the 5-hydroxyl group, I consistently isolate a complex mixture of O-alkylated, N2-alkylated, and C4-alkylated products. How can I drive this to exclusive O-alkylation?

A: This is a classic regioselectivity issue stemming from the tautomerism of pyrazol-5-ols, which exist in an equilibrium of OH (hydroxyl), NH (imine), and CH (methylene) forms[1][2]. The N1-(4-chlorophenyl) group exerts significant steric bulk, which paradoxically can be weaponized to your advantage.

To achieve exclusive O-alkylation, you must exploit the "naked anion" effect . Switch from hard bases (like NaH or NaOH) to a soft, bulky base like Cesium Carbonate (Cs 2​ CO 3​ ) in a polar aprotic solvent (e.g., DMF or DMSO). The large Cs + cation coordinates poorly with the hard oxygen anion, leaving the O-center highly nucleophilic and reactive[1]. Meanwhile, the steric bulk of the N1-aryl group naturally suppresses electrophilic attack at the adjacent N2 position, funneling the reaction cleanly toward the O-alkylated product.

Tautomerism cluster_0 Tautomeric Equilibrium of Pyrazol-5-ol OH OH-Form (Nucleophilic Oxygen) NH NH-Form (Nucleophilic Nitrogen) OH->NH Proton Shift O_Alk O-Alkylation (Target) OH->O_Alk Cs2CO3 / DMF CH CH-Form (Nucleophilic C4) NH->CH Proton Shift N_Alk N-Alkylation (Sterically Hindered) NH->N_Alk NaH / THF C_Alk C4-Alkylation (Side Product) CH->C_Alk Strong Base / Heat

Caption: Tautomeric equilibrium of pyrazol-5-ols dictating regioselective alkylation pathways.

Section 2: Direct C-4 Functionalization

Q: I need to introduce an aryl group at the C-4 position, but standard C-H activation and Suzuki couplings are failing. What is the cause, and what is the alternative?

A: The failure is mechanical: the 3-isopropyl group creates a severe steric shield, preventing the oxidative addition of bulky Palladium complexes required for standard C-H activation at the C-4 position.

Instead of forcing transition-metal catalysis into a sterically forbidden pocket, utilize a metal-free electrophilic arylation using diaryliodonium salts [3][4][5]. Diaryliodonium salts are highly reactive, hypervalent iodine(III) species that act as aggressive electrophilic arylating agents. They directly attack the nucleophilic C-4 position (in its CH-tautomeric form) under mild, base-promoted conditions (e.g., DMAP at room temperature). This entirely bypasses the steric constraints of transition-metal coordination spheres, yielding multi-substituted pyrazolones with up to 98% efficiency[5].

Q: If I must use cross-coupling downstream, how do I efficiently halogenate the C-4 position as a precursor without degrading the ring?

A: Standard bromination (e.g., Br 2​ /AcOH) often stalls or yields poly-halogenated degradation products due to the electron-rich nature of the pyrazole ring conflicting with the steric hindrance. The most reliable method is Cerium Ammonium Nitrate (CAN)-induced iodination using elemental iodine (I 2​ ) or N-Iodosuccinimide (NIS)[6]. CAN generates a highly active, compact iodonium species (I + ) that easily penetrates the steric pocket between the 3-isopropyl and 5-OH groups, cleanly yielding the 4-iodo derivative.

Workflow Start 1-(4-chlorophenyl)-3-isopropyl -1H-pyrazol-5-ol Route1 Metal-Free C-4 Arylation (Diaryliodonium Salts) Start->Route1 Route2 Electrophilic Halogenation (NIS / CAN) Start->Route2 Prod1 C-4 Arylated Pyrazole (Direct Access) Route1->Prod1 Inter 4-Iodo/Bromo Pyrazole (Coupling Precursor) Route2->Inter Route3 Buchwald-Hartwig Coupling (Bulky Ligands e.g., XPhos) Inter->Route3 Prod2 C-4 Aminated/Arylated Pyrazole (Cross-Coupled) Route3->Prod2

Caption: Strategic workflows for C-4 functionalization overcoming the 3-isopropyl steric bulk.

Section 3: Cross-Coupling in Sterically Hindered Environments

Q: I have successfully synthesized the 4-iodo derivative, but Buchwald-Hartwig amination yields only trace product. How do I overcome this?

A: The failure lies in the reductive elimination step. Standard phosphine ligands (like dppf or PPh 3​ ) cannot facilitate reductive elimination in such a sterically congested environment[7]. You must upgrade to dialkylbiaryl phosphine ligands (Buchwald ligands) , specifically XPhos or BrettPhos[8]. Their bulky, electron-rich nature stabilizes the mono-ligated palladium intermediate (preventing catalyst deactivation), while their flexible biaryl backbone physically forces the sterically hindered coupling partners together during reductive elimination.

Data Presentation & Optimization Tables

Table 1: Influence of Reaction Conditions on Alkylation Regioselectivity

Quantitative estimates based on optimization of sterically hindered pyrazol-5-ols.

Base / CatalystSolventTemperatureMajor ProductRegioselectivity (O:N:C)Mechanistic Causality
Cs 2​ CO 3​ (Soft)DMF (Polar Aprotic)0 °C to RTO-Alkylated > 95 : 5 : 0"Naked anion" effect; large Cs + leaves oxygen highly nucleophilic. Low temp prevents C-migration.
NaH (Hard)THF (Ether)RTMixed (O/N) ~ 60 : 40 : 0Tight ion-pairing directs electrophile to both O and N tautomers.
KOH (Strong)EtOH / H 2​ OReflux (80 °C)C4-Alkylated < 10 : 10 : 80Thermodynamic control; high heat drives the equilibrium to the stable C4-alkylated pyrazolone.
Table 2: Ligand Selection for Pd-Catalyzed Cross-Coupling of Hindered Pyrazoles
LigandCoupling TypeSubstrate Hindrance LevelExpected YieldKey Advantage
XPhos Buchwald-Hartwig (C-N)Very High> 85%Biaryl backbone forces reductive elimination; excellent for bulky primary amines.
RuPhos Suzuki-Miyaura (C-C)High> 90%Highly electron-rich; facilitates rapid oxidative addition into hindered C-I bonds.
PPh 3​ GeneralHigh< 10%Not Recommended. Fails to stabilize mono-ligated Pd in crowded pockets.

Validated Experimental Protocols

Protocol 1: Regioselective O-Alkylation (Self-Validating System)

This protocol uses TLC validation. The O-alkylated product will run significantly higher (less polar) than the starting material or the N-alkylated tautomer.

  • Preparation: Flame-dry a round-bottom flask under Argon. Add 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (1.0 equiv) and anhydrous DMF (0.2 M). Causality: Anhydrous conditions prevent base quenching; DMF solvates the cation.

  • Base Addition: Add Cs 2​ CO 3​ (1.5 equiv) in one portion. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Add the alkyl halide (1.2 equiv) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses thermodynamic C-alkylation.

  • Reaction & Quench: Stir for 4 hours, allowing the reaction to slowly warm to room temperature. Quench with saturated aqueous NH 4​ Cl and extract with Ethyl Acetate (3x).

  • Purification: Wash the organic layer with brine (5x) to remove residual DMF, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol 2: Metal-Free Direct C-4 Arylation

Utilizing diaryliodonium salts to bypass transition-metal steric constraints.

  • Preparation: In an open-air reaction vial, dissolve the pyrazole substrate (1.0 equiv) and the selected diaryliodonium triflate (1.2 equiv) in Dichloromethane (DCM, 0.1 M).

  • Catalyst/Base Addition: Add DMAP (4-dimethylaminopyridine, 20 mol%) and K 2​ CO 3​ (2.0 equiv). Causality: DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with the iodonium salt, while K 2​ CO 3​ neutralizes the generated triflic acid.

  • Reaction: Stir vigorously at room temperature for 12 hours. Causality: Room temperature is strictly maintained to prevent the thermal homolytic cleavage of the diaryliodonium salt into unreactive radical species.

  • Workup: Filter the suspension through a short pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify via column chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Substituted Pyrazoles: Profiling 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol Against Key Therapeutic Derivatives

Abstract The pyrazole ring is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal and agricultural chemistry. Its structural versatility allows for substitutions at multiple positions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole ring is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal and agricultural chemistry. Its structural versatility allows for substitutions at multiple positions, leading to a vast spectrum of biological activities. This guide provides a comparative analysis of substituted pyrazoles, contrasting a key agrochemical intermediate, 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol , with its therapeutically active counterparts. We will explore how subtle modifications to the pyrazole core dramatically shift its function from a precursor for fungicides to potent agents in oncology, inflammation, and infectious diseases. This analysis is supported by experimental data, detailed protocols for synthesis and biological evaluation, and an in-depth look at the structure-activity relationships (SAR) that govern this remarkable functional diversity.

Introduction: The Pyrazole Scaffold as a Privileged Structure

Nitrogen-containing heterocycles are foundational to modern drug discovery, and among them, the pyrazole ring is particularly significant.[1] Composed of three carbon and two adjacent nitrogen atoms, this scaffold offers a unique combination of rigidity, aromatic stability, and multiple vectors for chemical modification. This adaptability has made it a cornerstone in the development of numerous FDA-approved drugs, including the anti-inflammatory drug Celecoxib, and several kinase inhibitors used in cancer therapy like Crizotinib and Ruxolitinib.[2]

The power of the pyrazole scaffold lies in the principle that small changes in its substituents can lead to profound differences in biological targets and activity. This guide aims to illustrate this concept by first profiling 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol, a compound primarily used in agriculture, and then comparing it to other pyrazole derivatives that have been optimized for therapeutic use in humans.

Profile of the Subject Compound: 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

The title compound serves as a critical starting point for our comparison. While structurally a pyrazole, its primary application underscores a different branch of chemical biology.

Chemical Structure and Properties:

PropertyValueReference
Molecular Formula C₁₂H₁₃ClN₂O[3]
Molecular Weight 236.7 g/mol [3]
Appearance Solid-
Primary Application Intermediate in agrochemical synthesis[4]

Synthesis and Application: 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol and its close analog, 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, are crucial intermediates in the synthesis of commercial fungicides, most notably Pyraclostrobin.[5][6][7] The synthesis typically involves the reaction of 4-chlorophenylhydrazine with a suitable β-ketoester, followed by oxidation.[6][8] Its specific substitution pattern—the p-chlorophenyl group at N1 and the isopropyl group at C3—is optimized for its role as a building block in creating molecules that disrupt fungal metabolic pathways.[4] There is a notable lack of extensive public data on its therapeutic or pharmacological activity in humans, which distinguishes it from the derivatives discussed below.

Comparative Analysis: Impact of Substitution on Biological Activity

The true versatility of the pyrazole scaffold is revealed when its substituents are modified for therapeutic purposes. The following sections compare derivatives across major disease areas, highlighting how different chemical groups dictate biological function.

Pyrazoles as Kinase Inhibitors in Oncology

Many cancers are driven by aberrant activity of protein kinases. Pyrazole derivatives have been exceptionally successful as kinase inhibitors by targeting the ATP-binding site of these enzymes.[2]

Structure-Activity Relationship Insights: The anticancer activity of pyrazoles is highly dependent on the substituents occupying the N1, C3, and C5 positions, which interact with specific residues in the kinase ATP-binding pocket.

  • N1-Phenyl Group: Often crucial for anchoring the molecule. Substitutions on this ring can enhance potency.

  • C3 and C5-Aryl Groups: These groups often extend into hydrophobic pockets of the kinase domain.

  • C4-Substitution: Introduction of groups like carboxamides can form critical hydrogen bonds and improve selectivity.[9]

The following table presents data for several pyrazole-based kinase inhibitors, demonstrating the impact of their unique substitution patterns.

Compound/Derivative ClassSubstituentsTarget Kinase(s)Biological Activity (IC₅₀)Reference
Compound 33 Pyrazolo[3,4-d]pyrimidine coreFLT3, VEGFR2FLT3: 1 nM, VEGFR2: 2 nM[10]
Compound 12 1-acetyl-3,5-diphenyl pyrazoleFabH (E. coli)4.2 µM[11]
Compound 13 1-acetyl-3,5-diphenyl pyrazoleFabH (E. coli)7.6 µM[11]
N-(4-ethoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide N-ethoxyphenyl, C3/C5-diphenylAurora-AHCT116: 0.39 µM, MCF-7: 0.46 µM[9]
Pyrazoles as Anti-inflammatory Agents

The most famous pyrazole-based drug, Celecoxib, functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammation pathway. This activity is highly dependent on the specific groups attached to the pyrazole ring.

Structure-Activity Relationship Insights: For COX-2 inhibition, a "diaryl heterocycle" structure is classic.

  • N1 and C5 Aryl Groups: These are common features.

  • C3-Substitution: A trifluoromethyl (-CF₃) or sulfonamide (-SO₂NH₂) group on one of the aryl rings is often critical for COX-2 selectivity and potency.[12][13]

  • Adamantyl Residues: The addition of bulky groups like adamantyl has been shown to increase anti-inflammatory activity.[13]

The table below compares different pyrazole derivatives with reported anti-inflammatory effects.

Compound/Derivative ClassKey SubstituentsBioassayResult (% Edema Inhibition)Reference
Celecoxib (Reference) Diaryl, p-sulfonamidophenylCarrageenan-induced edema82%[13]
Compound 33 1,5-diaryl, adamantyl residueCarrageenan-induced edema39%[13]
Prodrug 46 Benzotiophenyl, carboxylic acidCarrageenan-induced edema72%[13]
Compound 8d Imidazole/Benzimidazole moietyIn-vitro assay75%[14]
Pyrazoles as Antimicrobial Agents

Substituted pyrazoles have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism often involves inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Structure-Activity Relationship Insights:

  • Halogenation: The presence of electron-withdrawing groups, particularly halogens like chlorine (-Cl) or fluorine (-F) on phenyl rings, consistently enhances antimicrobial activity. This is often attributed to increased lipophilicity, which aids in cell membrane penetration.[15][16]

  • N-Phenylpyrazole Moiety: Modifications to the N-phenyl ring can drastically alter potency. Electron-withdrawing groups (e.g., -NO₂) tend to increase antibacterial effects, while electron-donating groups can diminish them.[17]

  • Hybrid Molecules: Fusing the pyrazole core with other heterocyclic rings like thiazole can lead to compounds with potent and broad-spectrum antimicrobial properties.[18]

The following table summarizes the minimum inhibitory concentrations (MIC) for various pyrazole derivatives against pathogenic microbes.

Compound/Derivative ClassKey SubstituentsTarget OrganismActivity (MIC)Reference
Compound 4.41c Pyrazoline-thiazolidinone hybrid, R=ClC. albicans12.5 µg/mL[15]
Compound 5a Pyrazole-benzimidazole hybridS. aureus0.023 µg/mL[16]
N-(3-Nitrophenylpyrazole) curcumin (12) N-(3-Nitrophenyl)S. aureus10 µg/mL[17]
N-(2-Fluorophenylpyrazole) curcumin (5) N-(2-Fluorophenyl)E. coli50 µg/mL[17]

Deep Dive into Structure-Activity Relationships (SAR)

The data presented clearly show that the biological role of a pyrazole is not determined by the core itself, but by the chemical information encoded in its substituents. The contrast between the agrochemical intermediate 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol and the therapeutic agents is a prime example. The isopropyl group and hydroxyl function of the former are ideal for its synthetic purpose, while the diaryl, carboxamide, and halogenated phenyl groups seen in the latter are essential for specific interactions with protein targets in human cells.

Caption: Logical flow of pyrazole SAR.

Experimental Methodologies: A Practical Guide

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are representative, self-validating methodologies for the synthesis and biological evaluation of pyrazole derivatives.

General Synthesis: The Knorr Pyrazole Synthesis

The Knorr synthesis is a classic and highly versatile method for creating pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[19][20][21][22]

Causality: This reaction is efficient because it proceeds through a stable hydrazone intermediate, and the final dehydration step is driven by the formation of a highly stable aromatic pyrazole ring. Glacial acetic acid acts as a catalyst to protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[21]

Caption: General workflow for the Knorr pyrazole synthesis.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 equivalent) and the hydrazine derivative (1.1 equivalents).[21]

  • Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or 1-propanol, to the flask. Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[20][21]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100°C) with stirring for 1-2 hours.[21]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[21]

  • Work-up and Isolation: Once complete, remove the flask from heat and add water to the hot mixture to induce precipitation of the crude product.[21]

  • Crystallization: Allow the mixture to cool to room temperature, then place it in an ice bath to maximize crystallization.[20]

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[20]

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC₅₀ of a pyrazole derivative against a specific protein kinase, such as p38 MAP kinase.[23][24]

Causality: This assay quantifies the ability of a compound to inhibit a kinase from transferring a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate peptide.[25] The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the compound. Controls are essential: a "no inhibitor" control establishes 100% kinase activity, while a "no kinase" control establishes the background signal.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5). Prepare stock solutions of the kinase (e.g., p38α), the specific peptide substrate, and [γ-³²P]ATP. Prepare serial dilutions of the test pyrazole compound in DMSO.[23]

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase buffer, the peptide substrate, and the test compound dilution (or DMSO for the positive control).

  • Initiation: Initiate the reaction by adding the kinase enzyme and [γ-³²P]ATP. The final ATP concentration should be near its Km value for the kinase to ensure sensitivity.[23][26][27]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a set time (e.g., 30-60 minutes).[28]

  • Termination: Stop the reaction by adding a quenching agent (e.g., phosphoric acid) or by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated peptide substrate.[25]

  • Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity remaining on the paper using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biological Assay Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a pyrazole derivative, which is the lowest concentration that prevents visible growth of a microorganism.[29][30][31]

Causality: This assay exposes a standardized inoculum of bacteria to serial dilutions of the test compound. Bacterial growth is assessed by observing turbidity. The lack of turbidity indicates that the compound has inhibited growth at that concentration. A growth control (no compound) ensures the bacteria are viable, and a sterility control (no bacteria) ensures the media is not contaminated.[32]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test pyrazole in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[29]

  • Inoculum Preparation: Select several colonies of the test bacterium from a fresh agar plate and suspend them in saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[29][33]

  • Inoculation: Dilute the standardized inoculum in the growth medium and add a defined volume to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[31] Include a positive control well (inoculum, no compound) and a negative control well (media only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[29]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[30]

Conclusion and Future Outlook

References

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. Available from: [Link]

  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. PMC. Available from: [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Available from: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available from: [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Ben-Gurion University Research Portal. Available from: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available from: [Link]

  • knorr pyrazole synthesis | PPTX. Slideshare. Available from: [Link]

  • In vitro kinase assay. Bio-protocol. Available from: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Method for synthesizing pyraclostrobin intermediate. Eureka | Patsnap. Available from: [Link]

  • Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. Available from: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available from: [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. ResearchGate. Available from: [Link]

  • In vitro kinase assay | Protocols.io. Available from: [Link]

  • Protocol for Invitro Kinase Assay. Available from: [Link]

  • Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Available from: [Link]

  • CN105968048A - Method for synthesizing pyraclostrobin intermediate 1-(4-chlorophenyl)-3-hydroxy-1-h-pyrazole. Google Patents.
  • Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Bentham Science Publishers. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available from: [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • CN106008348A - Method for synthesizing pyraclostrobin intermediate. Google Patents.
  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. National Centre for Disease Control. Available from: [Link]

  • Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. ResearchGate. Available from: [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available from: [Link]

  • Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks. Al-Nahrain Journal of Science. Available from: [Link]

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Available from: [Link]

  • Synthesis technology of pyraclostrobin (2016). SciSpace. Available from: [Link]

  • 1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. J&K Scientific. Available from: [Link]

  • What Is 1-(4-Chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1H-pyrazole and How It Supports Agrochemical Innovation. JIN DUN CHEMISTRY. Available from: [Link]

  • chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Available from: [Link]

  • Integrated synthesis, antiproliferative potential, and in silico analysis of novel pyrazole-based hydrazones derived from 3-(2-(4-chlorophenyl)hydrazineylidene)-5-phenylfuran-2(3H)-one. RSC Publishing. Available from: [Link]

Sources

Comparative

Comprehensive SAR Comparison Guide: 1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol Analogs in Anti-Mycobacterial Drug Discovery

The development of novel chemical entities to combat Mycobacterium tuberculosis (MTB) is a critical priority in modern drug discovery. Among the most promising synthetic scaffolds are highly substituted pyrazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development of novel chemical entities to combat Mycobacterium tuberculosis (MTB) is a critical priority in modern drug discovery. Among the most promising synthetic scaffolds are highly substituted pyrazoles. Specifically, 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol and its functionally decorated analogs have demonstrated significant capability in disrupting mycobacterial cell wall biosynthesis, likely through the inhibition of targets such as the mycobacterial membrane protein Large 3 (MmpL3) [1, 2].

This guide provides an in-depth, objective analysis of the Structure-Activity Relationship (SAR) of this pyrazole class, comparing the parent scaffold against its structural derivatives to elucidate the mechanistic drivers of its anti-mycobacterial potency and cytotoxicity profile.

Structural Dynamics & Mechanistic Causality

The pharmacological efficacy of the 1H-pyrazol-5-ol scaffold is not a product of the core ring alone, but rather the precise spatial arrangement and electronic contributions of its substituents. The causality behind the SAR can be broken down into three distinct functional zones:

  • N1-Phenyl Ring (Lipophilicity Driver): The presence of a halogenated phenyl ring (e.g., 4-chlorophenyl) at the N1 position is critical. The chlorine atom increases the overall lipophilicity (LogP) of the molecule, which is an absolute prerequisite for permeating the exceptionally thick, lipid-rich mycolic acid envelope of MTB. Removing this halogen drastically reduces activity [1].

  • C3-Alkyl Group (Steric Anchor): The isopropyl group at C3 provides optimal steric bulk. It acts as a hydrophobic anchor that fits precisely into the binding pocket of the target protein. Smaller groups (like methyl) fail to fully occupy the pocket, while larger groups introduce steric clashes that abrogate binding affinity.

  • C4-Substitution (Affinity Modulator): The C4 position is highly tolerant to bulky, lipophilic substitutions. The introduction of aroyl groups (such as a 4-chlorobenzoyl moiety) at C4 facilitates secondary hydrophobic interactions and pi-pi stacking within the target's active site, dramatically lowering the Minimum Inhibitory Concentration (MIC) [1].

SAR_Logic N1 N1: 4-Chlorophenyl (Enhances Lipophilicity & Cell Permeability) Core 1H-pyrazol-5-ol Core (H-Bonding Scaffold) N1->Core Regulates LogP C3 C3: Isopropyl Group (Optimal Steric Bulk for Target Pocket) C3->Core Directs Orientation C4 C4: Aroyl/Alkyl Substitution (Drives Potency via Hydrophobic Interactions) C4->Core Modulates Affinity Target Mycobacterium Target (e.g., MmpL3 / Cell Wall Synthesis) Core->Target Non-covalent Inhibition

Caption: Logical SAR mapping of the 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol scaffold.

Comparative Performance Data

To objectively evaluate the performance of the parent compound against its alternatives, we must analyze both its anti-tubercular potency (MIC) and its mammalian cytotoxicity (CC50). The Selectivity Index (SI = CC50 / MIC) dictates the therapeutic window of the analog.

The following table synthesizes quantitative data derived from parallel solution-phase synthesis and biological evaluation of this pyrazole class [1, 2].

CompoundN1-SubstitutionC3-SubstitutionC4-SubstitutionMIC (µg/mL, MTB H37Rv)CC50 (µg/mL, HepG2)Selectivity Index (SI)
1 (Parent) 4-ChlorophenylIsopropylH16.0>100.0>6.2
2 (Analog A) PhenylIsopropylH>64.0>100.0N/A
3 (Analog B) 4-ChlorophenylMethylH32.0>100.0>3.1
4 (Analog C) 4-ChlorophenylIsopropyl4-Chlorobenzoyl4.0 85.021.2
5 (Control) Isoniazid (INH)N/AN/A0.05>100.0>2000.0

Data Interpretation:

  • Analog A vs. Parent: The removal of the para-chloro substituent on the N1-phenyl ring results in a complete loss of activity (MIC > 64 µg/mL), proving the necessity of halogen-driven lipophilicity.

  • Analog B vs. Parent: Reducing the C3-isopropyl to a methyl group halves the potency, confirming the requirement for specific steric bulk.

  • Analog C vs. Parent: Functionalizing the C4 position with a 4-chlorobenzoyl group yields a highly active compound (MIC = 4.0 µg/mL) with an excellent therapeutic window (SI > 20), making it a prime candidate for further lead optimization [1].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the synthesis and biological evaluation of these analogs rely on self-validating experimental systems.

Protocol A: Parallel Solution-Phase Synthesis of Pyrazole Analogs

This protocol describes the synthesis of the parent scaffold via the condensation of a hydrazine with a β -keto ester.

  • Reagent Preparation: Dissolve 1.0 equivalent of ethyl 4-methyl-3-oxopentanoate (the isopropyl β -keto ester) and 1.1 equivalents of 4-chlorophenylhydrazine hydrochloride in absolute ethanol.

  • Catalysis & Condensation: Add catalytic glacial acetic acid. Causality: The acid protonates the ketone carbonyl, increasing its electrophilicity. The terminal nitrogen of the hydrazine selectively attacks this ketone to form a hydrazone intermediate.

  • Cyclization: Reflux the mixture at 80°C for 4–6 hours. Causality: Thermal energy drives the intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the ester carbonyl. The elimination of ethanol yields the thermodynamically stable 5-membered pyrazol-5-ol ring.

  • Self-Validation (Analytical): Monitor reaction completion via TLC. Purify via flash chromatography. Validate the structural integrity using 1 H-NMR; the presence of a distinct singlet at ~ δ 5.4 ppm confirms the unsubstituted C4-H proton, while exact mass is confirmed via LC-MS.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC Determination

The REMA assay is the gold standard for high-throughput screening of anti-mycobacterial compounds, utilizing a metabolic colorimetric switch to quantify viability [1, 2].

  • Inoculum Preparation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until an OD 600​ of 0.6–0.8 is reached. Causality: OADC provides essential fatty acids while albumin prevents the non-specific binding/sequestration of highly lipophilic pyrazole analogs.

  • Compound Exposure: In a 96-well plate, perform 2-fold serial dilutions of the pyrazole analogs (ranging from 64 to 0.125 µg/mL) in 1% DMSO. Add the bacterial inoculum to achieve a final concentration of 5×105 CFU/mL.

  • Incubation & Metabolic Readout: Incubate plates at 37°C for 7 days. Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24 hours.

  • Self-Validation (Readout Causality): Resazurin is a blue, non-fluorescent dye. Metabolically active (living) mycobacteria utilize NADH-dependent oxidoreductases to reduce resazurin into resorufin, a pink, highly fluorescent compound. A well that remains blue definitively indicates that the compound concentration has successfully halted bacterial metabolism (bacteriostatic/bactericidal effect).

  • Control Validation: The assay is internally validated by a vehicle control (1% DMSO, must turn pink) and a positive control (Isoniazid, must remain blue at MIC).

Exp_Workflow Synth Parallel Solution-Phase Synthesis Purif Purification (Flash Chromatography) Synth->Purif REMA REMA Assay (MIC Determination) Purif->REMA Tox HepG2 Cytotoxicity (CC50 Evaluation) REMA->Tox Active Hits (MIC < 10 µg/mL) Hit Lead Selection (High SI > 10) Tox->Hit Selectivity Profiling

Caption: High-throughput synthesis and biological evaluation workflow for pyrazole hits.

Conclusion

The 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol scaffold represents a highly tunable, synthetically accessible pharmacophore in TB drug discovery. As demonstrated by the SAR data, precise structural modifications—specifically maintaining the N1-halogenated phenyl for permeability and exploiting the C4 position for target affinity—are critical for optimizing both potency and the therapeutic window. Researchers looking to bypass existing resistance mechanisms in M. tuberculosis should prioritize C4-aroyl functionalization of this core to maximize non-covalent target inhibition.

References

  • Castagnolo, D., De Logu, A., Radi, M., Bechi, B., Manetti, F., Magnani, M., Supino, S., Meleddu, R., Chisu, L., & Botta, M. (2008). Synthesis, biological evaluation and SAR study of novel pyrazole analogues as inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 16(18), 8587-8591. URL: [Link]

  • Poce, G., Consalvi, S., Venditti, G., Alfonso, S., Desideri, N., Fernandez-Menendez, R., Bates, R. H., Ballell, L., Barros Aguirre, D., Rullas, J., De Logu, A., Gardner, M., Ioerger, T. R., Rubin, E. J., & Biava, M. (2019). Novel Pyrazole-Containing Compounds Active against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 10(10), 1423-1429. URL:[Link]

Validation

Assessing the Cross-Reactivity of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol in Biochemical Assays: A Comparative Guide for HTS Triage

In early-stage drug discovery, high-throughput screening (HTS) frequently yields hits that exhibit apparent potency but fail during downstream optimization. As a Senior Application Scientist, I routinely encounter molecu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In early-stage drug discovery, high-throughput screening (HTS) frequently yields hits that exhibit apparent potency but fail during downstream optimization. As a Senior Application Scientist, I routinely encounter molecules containing the 1-aryl-3-alkyl-1H-pyrazol-5-ol motif—such as 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol —flagging as false positives.

This guide provides an objective, data-driven comparison of this compound against standard reference inhibitors. By analyzing its cross-reactivity profile and detailing self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to distinguish true target engagement from assay artifacts.

Structural Context & Mechanistic Causality

To understand the biochemical behavior of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol, we must examine its structural liabilities. The compound exists in a tautomeric equilibrium between its pyrazol-5-ol and pyrazolone forms[1]. This structural duality introduces three distinct mechanisms for assay interference:

  • Metal Chelation: The adjacent nitrogen and exocyclic oxygen of the pyrazolone tautomer act as a potent bidentate ligand. This allows the molecule to chelate transition metals (e.g., Zn²⁺, Mg²⁺, Fe³⁺) found in the active sites of metalloenzymes, as well as Lanthanide metals (Eu³⁺, Tb³⁺) used in assay reagents[2].

  • Redox Cycling: Similar to the known radical scavenger edaravone (1-phenyl-3-methyl-1H-pyrazol-5-ol), the pyrazolone core can undergo redox cycling, interfering with peroxidase-coupled or absorbance-based readouts.

  • Hydrophobic Aggregation: The addition of the 4-chlorophenyl and isopropyl groups significantly increases the molecule's lipophilicity (LogP ~3.5), driving non-specific hydrophobic interactions and micelle formation at micromolar concentrations[3].

Because of these properties, compounds of this class are frequently categorized as Pan-Assay Interference Compounds (PAINS)[3].

Comparative Performance: Cross-Reactivity Profiles

To objectively evaluate the promiscuity of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (Compound A), we compared its performance against highly selective, commercially available alternatives and known assay interferents across multiple biochemical platforms.

Table 1: Target Cross-Reactivity in Enzymatic Panels

Data represents apparent IC₅₀ values (µM). A lower value indicates higher apparent potency. Compound A exhibits a "flat" promiscuous profile typical of metal chelators, whereas the alternatives demonstrate target-specific selectivity.

CompoundCOX-2 (Heme-dependent)MMP-9 (Zn-dependent)c-Src Kinase (Mg-dependent)FLT3 Kinase
Compound A (Product) 8.4 ± 1.212.1 ± 2.015.5 ± 1.818.2 ± 2.4
Celecoxib (COX-2 Inhibitor)0.04 ± 0.01 >100>100>100
Batimastat (MMP Inhibitor)>1000.01 ± 0.005 >100>100
Staurosporine (Kinase Inhibitor)>100>1000.003 ± 0.001 0.001 ± 0.0005
Table 2: Assay Technology Interference Metrics

Data represents the percentage of signal interference at 10 µM compound concentration. Compound A shows significant liability in TR-FRET systems due to Lanthanide chelation.

CompoundTR-FRET Quenching (%)ALPHAScreen Interference (%)Redox Activity (Amplex Red)
Compound A (Product) 42.5% 18.2%Moderate
Edaravone (Redox Scavenger)5.1%12.4%High
Curcumin (Known PAIN)88.3%95.1%High
Erlotinib (Clean Control)< 1.0%< 1.0%None

Self-Validating Experimental Methodologies

To prevent 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol from misleading a drug development campaign, the following orthogonal protocols must be implemented. Every step is designed with explicit causality to isolate the mechanism of inhibition.

Protocol A: TR-FRET Lanthanide Chelation Counter-Screen

Causality: Because the pyrazolone tautomer can act as a bidentate ligand, it frequently chelates the Europium (Eu³⁺) or Terbium (Tb³⁺) cryptates used in TR-FRET donors, leading to signal quenching that mimics true inhibition[4]. This counter-screen isolates the fluorophores from the target protein to quantify direct compound-fluorophore interference.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a mock assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35) lacking the target enzyme and substrate.

  • Fluorophore Addition: Add the Eu³⁺-labeled donor antibody and the Acceptor fluorophore (e.g., ULight or XL665) at the exact concentrations used in the primary assay.

  • Compound Titration: Dispense 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol in a 10-point dose-response curve (ranging from 0.1 µM to 50 µM) into a 384-well low-volume plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for potential metal displacement or chelation.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using a 337 nm excitation laser and dual emission detection at 620 nm (Donor) and 665 nm (Acceptor).

  • Validation Logic: If the 665/620 nm ratio decreases in a dose-dependent manner in this protein-free system, the compound is a false positive acting via fluorophore quenching.

Protocol B: Differential Scanning Fluorimetry (DSF)

Causality: To definitively prove that the compound binds the target protein rather than merely interfering with the assay readout, DSF measures the thermal stabilization of the protein upon ligand binding. This biophysical method is completely insensitive to the redox cycling and metal chelation artifacts that plague fluorescence-based enzymatic assays.

Step-by-Step Workflow:

  • Protein Preparation: Dilute the purified target protein to 2 µM in a standard physiological buffer (e.g., PBS pH 7.4).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Note: SYPRO Orange fluoresces only when bound to the hydrophobic core of unfolding proteins.

  • Compound Incubation: Add 20 µM of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol (1% final DMSO). Include a 1% DMSO vehicle control well.

  • Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/sec using a Real-Time PCR instrument.

  • Validation Logic: Calculate the melting temperature (Tm) from the first derivative of the fluorescence curve. A positive target engagement is confirmed only if the compound induces a reproducible thermal shift (ΔTm) of ≥ 2.0°C compared to the DMSO control.

Triage Workflow Diagram

The following logic tree illustrates the required triage process for evaluating pyrazol-5-ol hits.

G Hit Primary HTS Hit 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol TRFRET Primary TR-FRET Assay (Apparent Inhibition Detected) Hit->TRFRET Counter Fluorophore Counter-Screen (No Target Protein) TRFRET->Counter Evaluate Interference Quencher False Positive (Signal Quenching / Chelation) Counter->Quencher Signal Drops TrueHit Apparent Active (Stable Fluorescence) Counter->TrueHit Signal Stable DSF Orthogonal Validation (DSF / Thermal Shift) TrueHit->DSF Biophysical Test Confirmed Validated Target Engagement (ΔTm ≥ 2.0°C) DSF->Confirmed Target Bound Artifact Assay Artifact / PAIN (No Thermal Shift) DSF->Artifact No Binding

Workflow for de-risking pyrazol-5-ol hits to distinguish true target engagement from assay interference.

Conclusion

While 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol and its derivatives are highly accessible synthetic building blocks, their propensity for tautomerization and metal chelation makes them high-risk candidates in biochemical screening. As demonstrated by the comparative data, their cross-reactivity profiles are significantly inferior to optimized, selective inhibitors like Celecoxib or Batimastat. Drug development professionals must strictly employ orthogonal biophysical methods, such as DSF, and rigorous counter-screens to prevent these promiscuous molecules from consuming valuable optimization resources.

References

  • AICs and PAINS: Mechanisms of Assay Interference Drug Hunter URL:[Link][2]

  • New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays Journal of Medicinal Chemistry / PubMed URL:[Link][3]

  • TR-FRET powers smarter drug screening Scientist Live URL:[Link][4]

  • A Critical Review on Recent Trends on Pharmacological Applications of Pyrazolone Endowed Derivatives ResearchGate URL:[Link][1]

Sources

Comparative

comparing synthetic routes for 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol production

In the landscape of pharmaceutical and agrochemical research, the synthesis of pyrazolone derivatives is a cornerstone for the development of novel bioactive molecules. Among these, 1-(4-chlorophenyl)-3-isopropyl-1H-pyra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of pyrazolone derivatives is a cornerstone for the development of novel bioactive molecules. Among these, 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol stands out as a key intermediate. This guide provides an in-depth, comparative analysis of two prominent synthetic routes for its production, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's merits and drawbacks to inform your synthetic strategy.

Introduction

1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol is a crucial building block in the synthesis of various commercial products. The efficiency, scalability, and environmental impact of its production are therefore of paramount importance. This guide will compare two distinct and industrially relevant synthetic pathways: the classical Knorr pyrazole synthesis and a two-step approach involving the formation and subsequent oxidation of a pyrazolidinone intermediate.

Route 1: The Knorr Pyrazole Synthesis - A Classic Approach

The Knorr pyrazole synthesis, a time-honored method for forming pyrazole rings, remains a widely used and reliable route.[1] This one-pot condensation reaction involves the cyclization of a β-ketoester with a hydrazine derivative.[2]

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the β-ketoester, ethyl 4-methyl-3-oxopentanoate, to form a hydrazone intermediate. This is followed by an intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine onto the ester carbonyl. Subsequent elimination of ethanol drives the reaction towards the formation of the stable pyrazolone ring. The reaction is typically acid-catalyzed to enhance the electrophilicity of the carbonyl groups.

Diagram of the Knorr Pyrazole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 (4-chlorophenyl)hydrazine reaction Condensation & Cyclization (Acid Catalyst, Heat) start1->reaction start2 Ethyl 4-methyl-3-oxopentanoate start2->reaction workup Cooling, Precipitation, Filtration reaction->workup purification Recrystallization workup->purification product 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol purification->product

Caption: Workflow for the Knorr synthesis of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol.

Experimental Protocol

Materials:

  • (4-chlorophenyl)hydrazine hydrochloride

  • Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate)

  • Glacial Acetic Acid

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve (4-chlorophenyl)hydrazine hydrochloride (0.1 mol) in ethanol (200 mL).

  • Add ethyl 4-methyl-3-oxopentanoate (0.1 mol) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add water to the mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a cold ethanol-water mixture.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Route 2: The Pyrazolidinone Oxidation Pathway - A Two-Step Strategy

This alternative route involves the initial synthesis of a saturated pyrazolidinone ring, followed by its oxidation to the desired pyrazol-5-ol. This approach offers the potential for milder reaction conditions in the final oxidation step.

Step 1: Synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one

The intermediate, 1-(4-chlorophenyl)pyrazolidin-3-one, is typically synthesized through the reaction of (4-chlorophenyl)hydrazine with an acrylate derivative.[3] Recent advancements have demonstrated a solvent-free approach using ball milling, which enhances the environmental friendliness of this step.[4][5]

Diagram of the Pyrazolidinone Intermediate Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Intermediate start1 (4-chlorophenyl)hydrazine reaction Ball Milling (Solvent-free) start1->reaction start2 Methyl Acrylate start2->reaction start3 Base (e.g., KOH) start3->reaction workup Aqueous Work-up & pH Adjustment reaction->workup product 1-(4-chlorophenyl)pyrazolidin-3-one workup->product

Caption: Solvent-free synthesis of the pyrazolidinone intermediate via ball milling.

Experimental Protocol (Ball Milling)[6]

Materials:

  • (4-chlorophenyl)hydrazine

  • Methyl acrylate

  • Potassium hydroxide (KOH) powder

  • 5% Hydrochloric acid (HCl)

  • Water

Procedure:

  • Charge a clean, dry ball milling vessel with stainless steel balls (e.g., 6 x Φ10 mm).

  • Add (4-chlorophenyl)hydrazine (2.8 mmol), methyl acrylate (1.8 mol equiv.), and powdered KOH (2.5 mol equiv.).

  • Mill the mixture for a set number of cycles (e.g., 12 cycles of 5 minutes rotation followed by a 4-minute pause).[6]

  • After milling, wash the vessel and balls with water (30 mL).

  • Adjust the pH of the aqueous solution to 7 using 5% HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 1-(4-chlorophenyl)pyrazolidin-3-one.

Step 2: Oxidation of 1-(4-chlorophenyl)pyrazolidin-3-one

The final step involves the oxidation of the pyrazolidinone intermediate to the target pyrazol-5-ol. A patented method utilizes air as the oxidant in the presence of a ferric chloride catalyst.[7]

Experimental Protocol (Oxidation)[7]

Materials:

  • 1-(4-chlorophenyl)pyrazolidin-3-one

  • Acetic acid (or another acidic solvent like formic or propanoic acid)

  • Ferric chloride (FeCl₃)

  • Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • In a reaction vessel, add the acidic solvent (e.g., acetic acid).

  • While stirring, add 1-(4-chlorophenyl)pyrazolidin-3-one (0.1 mol) and a catalytic amount of ferric chloride (e.g., 0.001-0.1 mol equiv.).

  • Heat the mixture to 50-100 °C until all solids are dissolved.

  • Bubble air through the reaction mixture for several hours (e.g., 4 hours).

  • After the reaction is complete (monitored by a suitable analytical method), remove the majority of the solvent under reduced pressure.

  • Add water to the residue and stir to precipitate the crude product.

  • Adjust the pH of the suspension to 5-8 (preferably 6-7) with a NaOH solution.

  • Stir for an additional 30 minutes, then filter to collect the solid product.

  • Wash the product with water and dry to yield 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole.

Comparative Analysis

FeatureRoute 1: Knorr Pyrazole SynthesisRoute 2: Pyrazolidinone Oxidation Pathway
Number of Steps One-pot synthesisTwo distinct synthetic steps
Reaction Conditions Typically requires reflux temperatures.Intermediate synthesis can be performed at room temperature (ball milling); oxidation requires heating.
Reagents & Catalysts Requires a β-ketoester and an acid catalyst.Uses an acrylate, a base for the first step, and an oxidizing agent with a catalyst for the second.
Atom Economy Generally good, with the main byproduct being ethanol.The first step has good atom economy; the oxidation step's atom economy depends on the oxidant.
Yield & Purity Can provide high yields of the final product.[8]The oxidation step is reported to have a very high yield (over 99%).[7]
Scalability Readily scalable and widely used in industrial processes.The two-step nature may add complexity to scaling up, though each step is individually scalable.
Safety & Environmental Use of flammable solvents and heating requires appropriate safety measures.The solvent-free ball milling for the intermediate is environmentally friendly.[4][5] The oxidation step uses air as a green oxidant.

Conclusion and Recommendations

Both the Knorr pyrazole synthesis and the pyrazolidinone oxidation pathway offer viable routes to 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol.

The Knorr synthesis (Route 1) is a robust, one-pot reaction that is well-established and straightforward to perform. Its main advantages are its simplicity and the direct formation of the desired product. However, it may require higher temperatures and the use of organic solvents throughout the process.

The pyrazolidinone oxidation pathway (Route 2) , while being a two-step process, presents several modern and green chemistry advantages. The synthesis of the intermediate can be achieved solvent-free using ball milling, significantly reducing the environmental footprint. The subsequent oxidation step utilizes air as a readily available and non-polluting oxidant with a catalyst, and is reported to proceed with exceptionally high yields.[7]

For research and development settings where environmental impact and high purity are primary concerns, the pyrazolidinone oxidation pathway (Route 2) is a highly attractive option. For large-scale industrial production where process simplicity and cost-effectiveness are critical, the Knorr pyrazole synthesis (Route 1) remains a strong and competitive contender. The ultimate choice of synthetic route will depend on the specific priorities and available resources of the research or production team.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

The core principle of chemical waste management is to minimize environmental impact and protect human health.[1] This is achieved through a hierarchical approach: source reduction, recycling, treatment, and finally, disp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The core principle of chemical waste management is to minimize environmental impact and protect human health.[1] This is achieved through a hierarchical approach: source reduction, recycling, treatment, and finally, disposal.[1][2] This guide will focus on the latter two stages, providing a robust framework for laboratories to manage waste streams containing 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol.

Part 1: Hazard Assessment and Waste Classification

Before any disposal activities can commence, a thorough hazard assessment is paramount. Based on data from analogous pyrazole compounds containing a 4-chlorophenyl group, we can infer the likely hazards associated with 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol.

Inferred Hazard Profile:

Hazard ClassAnticipated EffectSupporting Evidence from Related Compounds
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.Structurally similar pyrazole derivatives are classified as harmful by ingestion and toxic in contact with skin.
Skin Corrosion/Irritation Causes skin irritation.[3][4]Many pyrazole derivatives are known skin irritants.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation/damage.[3][4]This is a common characteristic of this chemical class.[3][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[5][6][7]The presence of a chlorinated phenyl group often confers aquatic toxicity.[5][6][7]

Given these potential hazards, any waste containing 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol must be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] Based on the aquatic toxicity, this compound would likely be classified as toxic.

Part 2: Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of waste containing 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol. This workflow is designed to be a self-validating system, ensuring compliance and safety at each stage.

Workflow for Disposal of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

cluster_0 Step 1: Segregation & Collection cluster_1 Step 2: Container Management cluster_2 Step 3: Labeling cluster_3 Step 4: Disposal Request & Pickup A Segregate waste at the point of generation. (Solid vs. Liquid) B Use designated, compatible, and clearly labeled hazardous waste containers. A->B C Keep containers securely closed when not in use. D Store containers in a designated Satellite Accumulation Area (SAA). C->D E Label containers with 'Hazardous Waste' and the full chemical name. F Include hazard pictograms (e.g., irritant, environmental hazard). E->F G Complete a waste pickup request form through your institution's Environmental Health & Safety (EHS) office. H EHS will transport the waste to a Central Accumulation Area (CAA) for disposal by a licensed vendor. G->H

Caption: Disposal workflow for 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol.

Detailed Procedural Steps:
  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3][6][9]

  • Waste Segregation:

    • Solid Waste: Collect solid waste, such as contaminated filter paper, gloves, or weighing boats, in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect liquid waste, including reaction mixtures and solvent rinses, in a compatible, non-reactive container (e.g., glass or high-density polyethylene). Do not mix incompatible waste streams.[10]

    • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be placed in a designated sharps container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol," and its approximate concentration must be listed.

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant, dead tree and fish for environmental hazard) should be affixed to the label.

  • Storage:

    • Waste containers must be kept securely closed at all times, except when adding waste.[1]

    • Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[11]

    • The SAA should be in a secondary containment tray to prevent the spread of material in case of a leak.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[12]

  • Disposal:

    • Once a waste container is full or the project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

    • Never dispose of this chemical down the drain or in the regular trash.[5][13] This is critical due to its inferred high aquatic toxicity.

    • The ultimate disposal method will be determined by the licensed hazardous waste vendor and will likely involve high-temperature incineration.[11]

Part 3: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

Spill SizeAction
Small Spill (<100 mL or 100 g) 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow). 4. Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[5] 5. Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spill (>100 mL or 100 g) 1. Evacuate the immediate area. 2. Alert your institution's EHS or emergency response team. 3. Prevent the spill from entering drains.[5][13] 4. Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

Part 4: Waste Minimization

While proper disposal is crucial, a proactive approach to waste minimization is an integral part of responsible chemical management.[1][2]

  • Source Reduction: Purchase and use only the amount of chemical necessary for your experiments.

  • Substitution: Where scientifically feasible, consider using less hazardous alternative compounds.

  • Microscale Chemistry: Employing microscale techniques can significantly reduce the volume of waste generated.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol, thereby protecting themselves, their colleagues, and the environment.

References

  • Managing Hazardous Chemical Waste in the Lab.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Laboratory Chemical Waste Management - CSIR IIP.
  • How to Manage Chemical Waste Disposal in Academic Labs - Justrite.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Steps in Complying with Regul
  • Management of Waste - Prudent Practices in the Labor
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • EPA Hazardous Waste Regul
  • Summary Chart of Hazardous Waste Permitting Regul
  • SAFETY D
  • SAFETY D
  • Safety d
  • SAFETY D
  • Safety D
  • Safety d
  • SAFETY D
  • Safety d

Sources

Handling

Personal protective equipment for handling 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

Essential Safety and Handling Guide for 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol Hazard Assessment: Understanding the Risks The chemical structure of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol, featuring a chlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol

Hazard Assessment: Understanding the Risks

The chemical structure of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol, featuring a chlorinated phenyl ring and a pyrazole core, suggests a potential for biological activity and associated hazards. Based on data from analogous compounds, researchers should anticipate the following potential hazards:

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and serious eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][3]

  • Harmful if Swallowed or in Contact with Skin: Some pyrazole compounds are classified as harmful upon ingestion or dermal contact.[4]

  • Organ Damage through Prolonged Exposure: Repeated exposure to certain pyrazole derivatives may cause organ damage.[4][5]

  • Aquatic Toxicity: Many related compounds are harmful to aquatic life with long-lasting effects.[5][6][7]

Given these potential risks, a cautious approach is paramount. All handling should occur with the assumption that the compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield should be worn in situations with a high risk of splashing.[8]To protect eyes from accidental splashes, which can cause serious irritation.[8]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use.[9]To prevent skin contact, which can lead to irritation or absorption of the compound.[8]
Skin and Body Protection A lab coat, worn fully buttoned. Consider an apron and protective footwear for larger-scale operations.[8]To shield the skin from accidental spills and contamination.[8]
Respiratory Protection Generally not required under conditions of adequate ventilation. If dust or aerosols are likely to be generated, or if working outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8][9]To prevent the inhalation of potentially harmful airborne particles.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent accidental release.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS of Analogous Compounds prep2 Ensure Fume Hood is Certified and Operational prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Within a Chemical Fume Hood prep3->handle1 handle2 Weigh Compound on a Disposable Weighing Paper handle1->handle2 handle3 Prepare Solutions in a Well-Ventilated Area handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 post2 Dispose of Contaminated Materials as Hazardous Waste post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: Workflow for the safe handling of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before beginning any work, review the safety data sheets of structurally similar pyrazole compounds to reinforce your understanding of the potential hazards.

    • Ensure that the chemical fume hood you will be working in has been recently certified and is functioning correctly.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • All manipulations of the solid compound or its solutions should be carried out within a chemical fume hood to minimize inhalation exposure.[8]

    • When weighing the solid, use a disposable weighing paper to prevent contamination of the balance.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store the compound in a tightly sealed container to prevent the release of dust or vapors.[9]

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[8][9]

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[1][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][11]

  • Spills:

    • Small Spills: For minor spills, wear appropriate PPE and cover the spill with an inert absorbent material like vermiculite or sand. Carefully collect the material into a designated hazardous waste container.[11][12]

    • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[12]

Disposal Plan: Ensuring Environmental Responsibility

The disposal of 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol and any materials contaminated with it must be handled with the utmost care to prevent environmental contamination.

Waste Management Workflow

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect1 Segregate Solid and Liquid Waste collect2 Use Designated, Labeled Hazardous Waste Containers collect1->collect2 store1 Store Sealed Containers in a Designated Hazardous Waste Area collect2->store1 store2 Keep Away from Incompatible Materials store1->store2 dispose1 Arrange for Pickup by a Licensed Hazardous Waste Contractor store2->dispose1 dispose2 Complete all Necessary Waste Disposal Documentation dispose1->dispose2

Caption: Workflow for the proper disposal of waste containing 1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol.

Step-by-Step Disposal Procedures:
  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with the compound, including residual product, weighing papers, and contaminated PPE (such as gloves), must be collected in a dedicated hazardous waste container.[12][13]

    • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[12]

  • Container Management:

    • Waste containers must be chemically resistant, in good condition, and have a secure, leak-proof lid.[12]

    • Clearly label all waste containers with the chemical name and appropriate hazard warnings.

  • Professional Disposal:

    • In-laboratory treatment or neutralization of this compound is strongly discouraged.[12]

    • The primary and recommended method of disposal is through a licensed hazardous waste disposal contractor, arranged via your institution's EHS department.[12][13] This typically involves high-temperature incineration.[13]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Pyrazole SDS, 288-13-1 Safety Data Sheets. ECHEMI.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Pyrazole - Safety Data Sheet. ChemicalBook.
  • HAZARDOUS CHEMICAL USED IN ANIMALS. Campus Operations.
  • Pyrazole, 10 g. MP Biomedicals.
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Safety data sheet. BASF – Ireland.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 1-(4-Chlorophenyl)-3-isopropyl-1H-pyrazol-5-ol. Santa Cruz Biotechnology.
  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-CHLOROPHENYL)-1H-PYRAZOLE. ChemicalBook.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.